2-Nitro-5-(trifluoromethoxy)benzoic acid
Description
Properties
IUPAC Name |
2-nitro-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)17-4-1-2-6(12(15)16)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEIKAXUKWLVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619811 | |
| Record name | 2-Nitro-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189359-65-7 | |
| Record name | 2-Nitro-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-5-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-Nitro-5-(trifluoromethoxy)benzoic acid.
An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic carboxylic acid. Its structural features, including a nitro group, a trifluoromethoxy group, and a carboxylic acid moiety, make it a compound of interest in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitro and trifluoromethoxy groups significantly influences the electronic properties of the benzene ring and the acidity of the carboxylic acid. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.
Physicochemical Properties
The following table summarizes the key
| Property | Value | Source |
| CAS Number | 189359-65-7 | [1][2] |
| Molecular Formula | C8H4F3NO5 | [1][2] |
| Molecular Weight | 251.12 g/mol | [1] |
| Melting Point | 97.8 - 98.5 °C | [2] |
| Boiling Point | 343.0 ± 42.0 °C at 760 mmHg | [1][3] |
| Density | 1.628 g/cm³ | [1][4] |
| pKa | 1.86 ± 0.25 (Predicted) | [1][4] |
| Flash Point | 161 °C | [1][4] |
| Physical Form | Solid, Powder | [4] |
| InChI Key | GQEIKAXUKWLVPL-UHFFFAOYSA-N | |
| SMILES | O=C(O)c1c(ccc(OC(F)(F)F)c1)--INVALID-LINK--[O-] | |
| Storage Temperature | Room Temperature, Sealed in dry | [1][4] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.
-
Apparatus: Capillary tube melting point apparatus (e.g., Vernier Melt Station or similar).
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]
-
Determination of Boiling Point (Distillation Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
-
Apparatus: Simple distillation apparatus, including a round-bottom flask, condenser, thermometer, and heating mantle.
-
Procedure:
-
A sample of the compound is placed in the round-bottom flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.
-
The liquid is heated, and the temperature is monitored.
-
The boiling point is the stable temperature at which the liquid boils and the vapor condenses.[5]
-
Determination of pKa (Potentiometric Titration)
The pKa is a measure of the strength of an acid in solution.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).
-
A standardized solution of a strong base (e.g., NaOH) is slowly added to the acidic solution from a burette.
-
The pH of the solution is measured after each addition of the base.
-
A titration curve (pH vs. volume of base added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration.
-
Mandatory Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of a chemical compound.
Logical Relationship: Structural Effects on Acidity
Caption: Influence of electron-withdrawing groups on the acidity of the benzoic acid.
Safety and Handling
Based on safety data sheets for this compound, the following hazards are identified:
-
Causes skin irritation (H315) [2]
-
Causes serious eye irritation (H319) [2]
-
May cause respiratory irritation (H335) [2]
Precautionary Statements:
-
Avoid breathing dust, mist, or spray.[2]
-
Wash skin thoroughly after handling.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
If on skin, wash with plenty of soap and water.[2]
-
If inhaled, remove person to fresh air and keep comfortable for breathing.[2]
Conclusion
This compound is a solid compound with a relatively low predicted pKa, indicating it is a strong organic acid. Its physicochemical properties are dictated by the presence of multiple functional groups. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this compound. Standard laboratory procedures should be followed for its handling and characterization, with appropriate safety precautions in place.
References
- 1. This compound CAS#: 189359-65-7 [m.chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. This compound CAS#: 189359-65-7 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
2-Nitro-5-(trifluoromethoxy)benzoic acid structure and IUPAC name.
An In-depth Technical Guide to 2-Nitro-5-(trifluoromethoxy)benzoic acid
This technical guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC name, physicochemical properties, and a generalized synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and IUPAC Name
This compound is an organic compound featuring a benzoic acid core substituted with a nitro group at the second position and a trifluoromethoxy group at the fifth position.
Chemical Structure:
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 251.12 g/mol | [1][3] |
| Boiling Point | 343 °C | [1] |
| Density | 1.628 g/cm³ | [1] |
| Flash Point | 161 °C | [1] |
| Storage | Sealed in dry, room temperature | [1][3] |
Synthesis Pathway
The synthesis of this compound can be conceptualized as a multi-step process. The following diagram illustrates a logical workflow for its preparation, starting from a substituted toluene precursor. This pathway involves oxidation of the methyl group to a carboxylic acid, followed by a nitration step.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocol: Generalized Synthesis
The following provides a detailed, generalized methodology for the synthesis of nitroaromatic benzoic acids, adapted from procedures for structurally similar compounds.[4][5][6] This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Objective: To synthesize this compound via nitration of 3-(trifluoromethoxy)benzoic acid.
Materials:
-
3-(trifluoromethoxy)benzoic acid (starting material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 68-70%)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ice
-
Distilled water
-
Sodium sulfate (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the starting material, 3-(trifluoromethoxy)benzoic acid, in a suitable solvent such as dichloromethane.[6]
-
Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
-
Preparation of Nitrating Agent: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath to maintain a low temperature.
-
Nitration: Slowly add the prepared nitrating mixture to the cooled solution of the starting material via the dropping funnel.[6] The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic extracts and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]
References
- 1. This compound CAS#: 189359-65-7 [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 189359-65-7|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. KR860000581B1 - Method for preparing 2-nitro-5- (substituted-phenoxy) benzoic acid and salts thereof - Google Patents [patents.google.com]
2-Nitro-5-(trifluoromethoxy)benzoic acid molecular weight and formula.
Abstract: This document provides core physicochemical properties of 2-Nitro-5-(trifluoromethoxy)benzoic acid, a compound of interest in synthetic chemistry and drug discovery. The molecular formula and molecular weight are presented in a structured format. A logical diagram illustrates the relationship between the compound's name and its fundamental chemical data. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Physicochemical Properties
The fundamental molecular characteristics of this compound have been determined and are summarized below. These values are essential for stoichiometric calculations, analytical method development, and chemical synthesis workflows.
| Property | Value | Citations |
| Chemical Name | This compound | |
| CAS Number | 189359-65-7 | [1][2][3] |
| Molecular Formula | C₈H₄F₃NO₅ | [1][2][3] |
| Molecular Weight | 251.12 g/mol | [2] |
Data Relationship Visualization
The following diagram illustrates the direct logical flow from the compound's nomenclature to its empirical formula and calculated molecular weight.
References
Solubility of 2-Nitro-5-(trifluoromethoxy)benzoic Acid in Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this document, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for 2-Nitro-5-(trifluoromethoxy)benzoic acid in various organic solvents. This guide, therefore, provides a detailed framework for determining the solubility of this compound through established experimental protocols. Additionally, it presents available solubility data for structurally related compounds to offer a comparative perspective.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a nitro group, a trifluoromethoxy group, and a carboxylic acid moiety, suggests a moderate to low solubility in non-polar organic solvents and potentially higher solubility in polar aprotic and protic solvents. The presence of the electron-withdrawing nitro and trifluoromethoxy groups influences the acidity of the carboxylic acid, which in turn can affect its solubility in protic solvents and aqueous solutions of varying pH.
Physicochemical Properties (where available):
-
Molecular Formula: C₈H₄F₃NO₅
-
Molecular Weight: 251.12 g/mol
-
Physical State: Solid
Experimental Determination of Solubility
The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . This technique involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined using a suitable analytical method.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[1][2]
-
Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vial.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean, pre-weighed container or a volumetric flask for dilution. This step is critical to remove any remaining solid particles.
-
Quantitative Analysis: Determine the concentration of the dissolved solid in the filtrate using one of the analytical methods described below.
Analytical Techniques for Quantification
This is a direct and simple method for determining the mass of the dissolved solid.[3][4][5][6][7]
Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the evaporating dish.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Dry the residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it accurately.
-
The solubility is calculated from the mass of the residue and the volume of the filtrate used.
This method is suitable if this compound has a significant absorbance in the UV-Vis region, which is likely due to its aromatic structure.[8][9][10][11]
Procedure:
-
Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.
-
Analyze the Sample: Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample, and then account for the dilution factor to find the concentration of the saturated solution.
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[12][13][14][15]
Procedure:
-
Method Development: Develop an HPLC method (e.g., reversed-phase) that can separate this compound from any potential impurities. This involves selecting an appropriate column, mobile phase, and detector wavelength (e.g., UV detector).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase or a solvent compatible with it. Inject each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration.
-
Analyze the Sample: Dilute the filtered saturated solution with a known factor using the mobile phase. Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample, and then account for the dilution factor to find the concentration of the saturated solution.
Solubility Data of Structurally Related Compounds
While specific data for this compound is unavailable, the solubility of structurally similar compounds can provide valuable insights. The following tables summarize the available data for 2-nitro-5-thiocyanatobenzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid.
Solubility of 2-Nitro-5-thiocyanatobenzoic Acid
This compound shares the 2-nitrobenzoic acid core but has a thiocyanato group instead of a trifluoromethoxy group at the 5-position.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 25 mg/mL[16][17] |
| Ethanol | 25 mg/mL[16][17] |
| Dimethyl sulfoxide (DMSO) | 11 mg/mL[16][17] |
| PBS (pH 7.2) | 0.3 mg/mL[16][17] |
Data from Cayman Chemical product information sheet.
Solubility of 3-Nitrobenzoic Acid
This isomer of nitrobenzoic acid provides a reference for the solubility of a nitro-substituted benzoic acid. It is reported to be soluble in acetone, chloroform, ethanol, and ether, and slightly soluble in benzene and water.[18] The compound is more acidic than benzoic acid.[19]
| Solvent | Temperature (°C) | Solubility |
| Water | 15 | 0.24 g/100 mL[19] |
| Water | 25 | 3 g/L |
| Ethanol | Not Specified | Freely soluble |
| Diethyl Ether | Not Specified | Freely soluble |
Qualitative and quantitative data compiled from various sources.
Solubility of 3,5-Dinitrobenzoic Acid
The presence of two nitro groups in this compound generally decreases its solubility in less polar solvents compared to mononitro-substituted benzoic acids.
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 3 g/L[20] |
| Ethanol | Not Specified | 0.5 g/10 mL[20] |
Data from Sigma-Aldrich product information sheet.
A study by Zhang et al. determined the mole fraction solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in several solvents at various temperatures.[21][22] The general trend observed was that solubility increases with temperature. For nitrated derivatives of benzoic acid, the solubility order was found to be: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[21]
Conclusion
This technical guide outlines the necessary steps for the experimental determination of the solubility of this compound in organic solvents. Due to the current lack of published quantitative data for this specific compound, the provided protocols for the shake-flask method, followed by gravimetric, UV-Vis, or HPLC analysis, offer a robust framework for researchers to generate reliable solubility data. The included data for structurally related compounds serves as a useful reference for solvent selection and for understanding the potential solubility behavior of the target molecule. Accurate solubility data is fundamental for the successful design of synthetic routes, purification processes, and formulation development in pharmaceutical and chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Gravimetric Analysis [wiredchemist.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 13. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. 3-Nitrobenzoic acid | 121-92-6 [chemicalbook.com]
- 19. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 20. 3,5-二硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 2-Nitro-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and potential hazards associated with 2-Nitro-5-(trifluoromethoxy)benzoic acid (CAS No. 189359-65-7). The information is intended for professionals in research and development who may handle this compound.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C8H4F3NO5 |
| Molecular Weight | 251.12 g/mol |
| Appearance | Solid |
| Synonyms | MFCD08741392 |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its classification and potential health effects.
GHS Classification
| Classification | Hazard Statement | Code |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |
Source: Synquest Labs SDS[1]
Hazard Ratings
| Rating System | Health | Flammability | Physical Hazard/Reactivity |
| NFPA | 3 | 0 | 0 |
| HMIS III | 2 | 0 | 0 |
NFPA Health Hazard 3: Short exposure could cause serious temporary or residual injury even though prompt medical attention was given.[1] HMIS III Health Hazard 2: Moderate Hazard - Temporary or minor injury may occur.[1]
Potential Mechanisms of Toxicity
Another proposed mechanism for the toxicity of nitroaromatic compounds is the generation of reactive oxygen species (ROS) and oxidative stress through electron transfer processes.[3]
Caption: Proposed general toxicity pathway for nitroaromatic compounds.
Experimental Protocols: Safe Handling and Emergency Procedures
Due to the lack of specific experimental safety studies for this compound, the following protocols are based on the Safety Data Sheet and general best practices for handling hazardous chemicals.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Emergency eye wash stations and safety showers should be readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Skin and Body Protection | Wear a lab coat or other suitable protective clothing. Safety shoes are recommended.[1] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator.[1] |
First-Aid Measures
The following table outlines the recommended first-aid procedures in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Caption: Emergency first-aid procedures for different exposure routes.
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Alcohol-resistant foam, carbon dioxide, dry powder, or water spray. Use media appropriate for the surrounding fire.[1] |
| Specific Hazards | Thermal decomposition can generate carbon oxides, hydrogen fluoride, and nitrogen oxides.[1] |
| Fire-Fighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective clothing.[1] |
Handling and Storage
| Aspect | Recommendation |
| Safe Handling | Avoid breathing dust, mist, or spray. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety procedures. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Storage Conditions | Keep the container tightly closed when not in use. Store in a dry, cool, and well-ventilated area. Store locked up.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
Caption: A logical workflow for mitigating hazards during handling.
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Evacuate Unnecessary Personnel: Ensure only trained personnel with appropriate protective equipment are in the area.
-
Ensure Adequate Ventilation: Do not breathe in the dust.
-
Containment: Stop the leak if it is safe to do so.
-
Clean-up: For small spills, sweep up the material, place it in a bag, and hold it for waste disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.
-
Environmental Precautions: Avoid release into the environment. Notify authorities if the product enters sewers or public waters.[1]
Stability and Reactivity
-
Reactivity: The product is stable under normal handling and storage conditions.[1]
-
Chemical Stability: Stable at normal temperatures and pressures.
-
Conditions to Avoid: Heat, sparks, and flame.[1]
-
Incompatible Materials: Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen fluoride, and nitrogen oxides.[1]
Conclusion
This compound is a hazardous chemical that requires careful handling to mitigate risks of skin, eye, and respiratory irritation. While specific toxicological data for this compound is limited, the general toxicity profile of nitroaromatic compounds suggests the potential for more severe health effects with significant exposure. Adherence to the safety protocols outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, is crucial for ensuring the safety of all personnel. Always refer to the most current Safety Data Sheet from the supplier before handling this chemical.
References
A Technical Guide to the Spectral Data of 2-Nitro-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted and expected spectral data for 2-Nitro-5-(trifluoromethoxy)benzoic acid (CAS No. 189359-65-7). Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document focuses on predicted data derived from computational models and comparative analysis with structurally similar molecules. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectral data for solid aromatic carboxylic acids. A workflow for the spectroscopic analysis of a synthesized compound is also provided in a graphical format to guide researchers in their analytical processes.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science due to the presence of both a nitro group and a trifluoromethoxy group. These substituents significantly influence the electronic properties, reactivity, and potential biological activity of the molecule. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide aims to provide a foundational understanding of its expected spectral properties.
Disclaimer: The spectral data presented in this document are predicted values and should be used as a reference. Experimental verification is crucial for definitive structural confirmation.
Predicted Spectral Data
The following sections and tables summarize the predicted spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 - 14.0 | broad s | 1H | -COOH |
| ~8.2 - 8.3 | d | 1H | H-6 |
| ~7.8 - 7.9 | dd | 1H | H-4 |
| ~7.6 - 7.7 | d | 1H | H-3 |
Predicted splitting patterns are based on typical ortho and meta couplings in a benzene ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | -COOH |
| ~150 (q) | C-5 (-OCF₃) |
| ~148 | C-2 (-NO₂) |
| ~132 | C-1 |
| ~128 | C-6 |
| ~122 | C-4 |
| ~120 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |
| ~118 | C-3 |
Quartet (q) multiplicity for carbons attached to or near the -OCF₃ group is due to carbon-fluorine coupling.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -58 to -60 | s | -OCF₃ |
The chemical shift is relative to a standard such as CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[1][2]
Table 4: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 - 2500 | O-H stretch (Carboxylic Acid, broad due to H-bonding) |
| ~1710 - 1680 | C=O stretch (Carboxylic Acid) |
| ~1600, 1475 | C=C stretch (Aromatic) |
| ~1530, 1350 | N-O asymmetric and symmetric stretch (Nitro group) |
| ~1250 - 1200 | C-O-C asymmetric stretch (Aryl ether) |
| ~1170 | C-F stretch (Trifluoromethoxy) |
| ~1290 | C-O stretch (Carboxylic Acid) |
| ~900 - 690 | C-H bend (Aromatic, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For benzoic acid derivatives, common fragmentation involves the loss of the hydroxyl group, the carboxyl group, and the nitro group.[3][4]
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Proposed Fragment |
| 251 | [M]⁺ (Molecular Ion) |
| 234 | [M - OH]⁺ |
| 206 | [M - COOH]⁺ |
| 205 | [M - NO₂]⁺ |
| 157 | [M - COOH - NO₂]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation, a common fragment) |
Experimental Protocols
The following are generalized protocols for obtaining spectral data for a solid organic acid like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[5]
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[5]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Parameters (General):
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.
-
¹H NMR:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).
-
Use a relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Use proton decoupling to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
Set the spectral width to cover the range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
-
¹⁹F NMR:
-
A specific probe tuned for fluorine is required.
-
Set the spectral width appropriate for trifluoromethoxy groups.
-
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and pick the peak positions for all spectra.
-
FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the powdered solid sample directly onto the ATR crystal (e.g., diamond).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.[6]
-
Mass Spectrometry
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Instrument Parameters (General for ESI-MS):
-
Ionization Mode: Negative ion mode ([M-H]⁻) is often preferred for carboxylic acids. Positive ion mode ([M+H]⁺) can also be used.[5]
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the compound.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve good ionization and signal intensity.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized compound.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
Unlocking New Avenues in Drug Discovery: The Research Potential of 2-Nitro-5-(trifluoromethoxy)benzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-5-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid, is emerging as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the electron-withdrawing nitro group and the lipophilic trifluoromethoxy substituent, make it a valuable precursor for the synthesis of novel bioactive molecules. This technical guide explores the potential research applications of this compound, providing insights into its chemical properties, synthetic utility, and prospective role in the development of next-generation therapeutics.
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research. The table below summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 189359-65-7 | [1] |
| Molecular Formula | C₈H₄F₃NO₅ | [1] |
| Molecular Weight | 251.12 g/mol | [1] |
| Boiling Point | 343 °C | [1] |
| Density | 1.628 g/cm³ | [1] |
| pKa | 1.86 ± 0.25 | [1] |
Synthetic Utility: A Gateway to Novel Bioactive Scaffolds
The primary research application of this compound lies in its role as a versatile synthetic intermediate. Its chemical reactivity is dominated by the carboxylic acid and nitro functional groups, which can be readily transformed to introduce molecular diversity.
A pivotal transformation is the reduction of the nitro group to an amine, yielding 2-amino-5-(trifluoromethoxy)benzoic acid. This amino acid derivative serves as a crucial precursor for the synthesis of a wide array of more complex molecules, where the trifluoromethoxy group is strategically incorporated to enhance pharmacological properties such as metabolic stability and cell membrane permeability.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Amino-5-(trifluoromethoxy)benzoic Acid
This protocol describes a general method for the reduction of the nitro group of this compound to an amine using catalytic hydrogenation. This method is widely employed due to its high efficiency and clean reaction profile.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in a sufficient volume of methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any oxygen.
-
Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-(trifluoromethoxy)benzoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Potential Applications in Drug Discovery
The true potential of this compound is realized in the diverse range of biologically active molecules that can be synthesized from its derivatives. The presence of the trifluoromethoxy group is particularly advantageous in drug design, as it can enhance lipophilicity, improve metabolic stability, and modulate the electronic properties of a molecule, potentially leading to improved efficacy and a better pharmacokinetic profile.
While direct biological activity data for derivatives of this compound is not extensively published, the structural analogy to precursors of antitubercular agents, such as the benzothiazinones, strongly suggests its utility in the synthesis of novel anti-infective agents. Furthermore, substituted aminobenzoic acids are common scaffolds in a variety of therapeutic areas, including oncology, inflammation, and neuroscience.
Future Research Directions:
-
Synthesis of Novel Heterocycles: The 2-amino-5-(trifluoromethoxy)benzoic acid derivative can be used as a key starting material for the construction of various heterocyclic ring systems, such as quinazolinones, benzoxazinones, and benzodiazepines, which are known to exhibit a wide range of biological activities.
-
Structure-Activity Relationship (SAR) Studies: A library of derivatives can be synthesized by modifying the amino and carboxylic acid functionalities to explore the structure-activity relationships and identify potent lead compounds for various therapeutic targets.
-
Development of Novel Anti-infective Agents: Given the precedence of structurally similar compounds in antitubercular drug discovery, a focused effort to synthesize and evaluate novel benzothiazinone analogues or other anti-infective scaffolds is a promising research avenue.
Conclusion
This compound is a valuable and versatile building block with significant potential for advancing drug discovery research. Its primary utility lies in its conversion to 2-amino-5-(trifluoromethoxy)benzoic acid, which serves as a key intermediate for the synthesis of novel and potentially potent bioactive molecules. The strategic incorporation of the trifluoromethoxy group offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of new chemical entities. Further exploration of the synthetic possibilities offered by this compound is poised to unlock new avenues for the development of innovative therapeutics to address unmet medical needs.
References
An In-depth Technical Guide on the Synthesis of 2-Nitro-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-5-(trifluoromethoxy)benzoic acid, a valuable substituted aromatic compound. While a detailed historical account of its initial discovery remains elusive in readily available literature, this document outlines the principal synthetic route, drawing upon established chemical principles and analogous transformations. The primary method involves the electrophilic nitration of 4-(trifluoromethoxy)benzoic acid. This guide furnishes a plausible experimental protocol, a summary of expected quantitative data based on related reactions, and a visualization of the synthetic workflow.
Introduction
This compound (CAS No. 189359-65-7) is a fluorinated aromatic carboxylic acid. The presence of the nitro (-NO₂), trifluoromethoxy (-OCF₃), and carboxylic acid (-COOH) functionalities makes it a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and trifluoromethoxy groups, combined with the reactive carboxylic acid handle, allows for a variety of subsequent chemical modifications. While the specific historical details of its first synthesis are not prominently documented, its preparation logically follows the principles of electrophilic aromatic substitution.
Core Synthesis Route: Electrophilic Nitration
The most direct and widely applicable method for the synthesis of this compound is the nitration of its precursor, 4-(trifluoromethoxy)benzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.
Regioselectivity
The regiochemical outcome of the nitration is directed by the existing substituents on the aromatic ring: the carboxylic acid group and the trifluoromethoxy group.
-
The carboxylic acid group (-COOH) is a meta-directing deactivator.
-
The trifluoromethoxy group (-OCF₃) is also deactivating but is ortho, para-directing.
In the case of 4-(trifluoromethoxy)benzoic acid, the position ortho to the trifluoromethoxy group (C2) and meta to the carboxylic acid group is the most likely site for nitration. This is because the trifluoromethoxy group, while deactivating, still directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the carboxylic acid, the ortho position is favored.
Experimental Protocol
The following is a generalized experimental protocol for the nitration of 4-(trifluoromethoxy)benzoic acid, based on standard procedures for the nitration of substituted benzoic acids.
Materials:
-
4-(Trifluoromethoxy)benzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.
-
Slowly add 4-(trifluoromethoxy)benzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to a cooled portion of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 4-(trifluoromethoxy)benzoic acid in sulfuric acid, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration to ensure complete reaction.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated crude product is collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Quantitative Data
| Parameter | Value/Range | Notes |
| Reactants | ||
| 4-(Trifluoromethoxy)benzoic acid | 1.0 equivalent | Starting material |
| Concentrated Nitric Acid | 1.0 - 1.5 equivalents | Nitrating agent |
| Concentrated Sulfuric Acid | 3.0 - 5.0 volumes | Solvent and catalyst |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Crucial for selectivity and safety |
| Reaction Time | 1 - 4 hours | Monitored by TLC or HPLC |
| Yield and Purity | ||
| Expected Yield | 70 - 90% | Based on analogous reactions |
| Purity | >95% after purification | Dependent on purification method |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is primarily achieved through the electrophilic nitration of 4-(trifluoromethoxy)benzoic acid. While the historical discovery of this compound is not well-documented, the synthetic methodology is based on well-established principles of organic chemistry. The protocol and data presented in this guide, although generalized from analogous reactions, provide a solid foundation for researchers and drug development professionals working with this and similar fluorinated aromatic compounds. Careful control of reaction conditions, particularly temperature, is paramount to ensure high yield and purity of the final product.
Methodological & Application
Application Notes and Protocols: Ullmann Ether Synthesis for Substituted Phenoxy Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann ether synthesis is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of diaryl ethers. This method is particularly valuable in medicinal chemistry and drug development for the synthesis of substituted phenoxy benzoic acids, a scaffold present in numerous biologically active molecules. These compounds have shown promise as anti-inflammatory, analgesic, and antiplatelet agents. This document provides detailed application notes, experimental protocols, and mechanistic insights for the synthesis of substituted phenoxy benzoic acids via the Ullmann condensation.
Data Presentation: Reaction Parameters and Yields
The successful synthesis of substituted phenoxy benzoic acids via the Ullmann reaction is dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The electronic nature of the substituents on both the phenol and the aryl halide also plays a crucial role. Generally, the reaction is favored between electron-rich phenols and electron-poor aryl halides.
Table 1: General Reaction Conditions for Ullmann Synthesis of Substituted Phenoxy Benzoic Acids
| Parameter | Typical Range/Examples | Notes |
| Copper Catalyst | CuI, CuBr, Cu₂O, Copper nanoparticles | Cu(I) salts are most common. Catalyst loading is typically 1-10 mol%. |
| Ligand | N,N-dimethylglycine, L-Proline, Phenanthroline | Ligands can accelerate the reaction and allow for milder conditions. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the deprotonation of the phenol. |
| Solvent | Toluene, Dioxane, DMF, DMSO, Acetonitrile | High-boiling polar aprotic solvents are often used. |
| Temperature | 100-210 °C | Modern ligand systems can lower the required temperature. |
| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS. |
Table 2: Examples of Ullmann Synthesis of Substituted Phenoxy Benzoic Acids
| Phenol Derivative | Aryl Halide Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenol | 4-Bromobenzoic acid | Cu₁ ₈S | - | - | - | 7 | [1] |
| Phenol | 4-Bromobenzoic acid | GO-Cu₁ ₈S | - | - | - | 19 | [1] |
| 4-Nitrophenol | 4-Haloanisoles | CuBr | - | Dioxane | Reflux | Moderate | [1] |
| p-Cresol | 2-Bromonaphthalene | CuIPPh₃ (5 mol%) | K₂CO₃ | Toluene | 100 | - | [1] |
| Various phenols | Various aryl halides | Cu-NPs | Cs₂CO₃ | DMF | 120 | 65-92 | [1] |
| Phenol | 2-Chlorobenzoic acid | Pyridine-2-aldoxime | - | Water | - | - | [2] |
Experimental Protocols
General Protocol for the Synthesis of a Substituted Phenoxy Benzoic Acid
This protocol describes a general procedure for the copper-catalyzed Ullmann ether synthesis of a substituted phenoxy benzoic acid from a substituted phenol and a substituted halobenzoic acid.
Materials:
-
Substituted phenol (1.2 mmol)
-
Substituted halobenzoic acid (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-dimethylglycine (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the substituted halobenzoic acid (1.0 mmol), substituted phenol (1.2 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted phenoxy benzoic acid.
Mandatory Visualizations
Ullmann Ether Synthesis: Reaction Mechanism
Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.
General Experimental Workflow
Caption: A typical experimental workflow for Ullmann ether synthesis.
Signaling Pathways in Drug Development
Substituted phenoxy benzoic acids have garnered interest in drug development due to their potential to modulate key signaling pathways involved in inflammation, pain, and thrombosis.
Anti-inflammatory and Analgesic Signaling Pathways
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory response. Some phenoxy benzoic acid derivatives may act as inhibitors of COX and/or lipoxygenase (LOX), another key enzyme in the inflammatory cascade. Furthermore, the NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development.
Caption: Key inflammatory pathways potentially targeted by phenoxy benzoic acids.
Antiplatelet Signaling Pathway: P2Y12 Receptor
The P2Y12 receptor is a crucial component in ADP-mediated platelet activation and aggregation, making it a prime target for antiplatelet drugs.[3] Antagonists of the P2Y12 receptor can effectively prevent thrombosis. Some substituted phenoxy benzoic acid derivatives have shown potential as P2Y12 receptor antagonists.
Caption: The P2Y12 receptor signaling pathway in platelet activation.
References
- 1. mdpi.com [mdpi.com]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nitration of 3-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. This electrophilic aromatic substitution (EAS) reaction introduces a nitro group (-NO₂) onto an aromatic ring. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the ring.
This document provides a detailed examination of the nitration of 3-(trifluoromethoxy)benzoic acid. This substrate is of particular interest as it possesses two distinct electron-withdrawing groups: a carboxylic acid (-COOH) and a trifluoromethoxy (-OCF₃) group. Understanding the interplay of their directing effects is crucial for predicting and controlling the synthesis of the desired nitro-substituted product. We will explore the reaction mechanism, regioselectivity, and provide a generalized experimental protocol.
Reaction Mechanism and Regioselectivity
The nitration of 3-(trifluoromethoxy)benzoic acid proceeds via a standard electrophilic aromatic substitution mechanism, which involves three primary steps.
Step 1: Generation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid.[1]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the benzene ring attacks the highly electrophilic nitronium ion.[2] This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Step 3: Deprotonation and Aromatization A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final nitroaromatic product.[2]
Regioselectivity Analysis: The position of the incoming nitro group is determined by the directing effects of the substituents already on the ring.
-
Carboxylic Acid Group (-COOH): This group is a strong electron-withdrawing group (EWG) due to both inductive and resonance effects.[3] It deactivates the ring towards electrophilic attack and is a meta-director.[4][5] This means it directs incoming electrophiles to the positions meta to itself (C-5). Attack at the ortho or para positions would place a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing carboxyl group.[2]
-
Trifluoromethoxy Group (-OCF₃): This group exhibits dual electronic effects. The three highly electronegative fluorine atoms make it strongly electron-withdrawing by induction, thus deactivating the aromatic ring.[6] However, the oxygen atom possesses lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6).[7] Despite the resonance donation, the overall effect is deactivating, with nitration of trifluoromethoxybenzene proceeding more slowly than benzene itself.[6]
Predicted Outcome for 3-(trifluoromethoxy)benzoic acid: In this molecule, the substituents are in a 1,3-relationship.
-
The -COOH group at C-1 directs the incoming nitro group to C-5.
-
The -OCF₃ group at C-3 directs the incoming nitro group to C-2, C-4, and C-6.
Both groups deactivate the ring, making the reaction slower than with benzene. The positions ortho and para to the strongly deactivating -COOH group (C-2, C-4, C-6) are particularly deactivated. The position meta to the -COOH group (C-5) is the least deactivated site from its perspective. Critically, the C-5 position is also meta to the -OCF₃ group. Electrophilic attack at positions C-2, C-4, or C-6 would lead to highly unstable arenium ion intermediates where the positive charge is placed adjacent to one or both of the powerful electron-withdrawing groups. Therefore, the reaction is predicted to proceed with the nitro group adding to the C-5 position, which is meta to both substituents and represents the least deactivated and most electronically favorable site for attack.
The major product is therefore predicted to be 5-nitro-3-(trifluoromethoxy)benzoic acid .
Visualizing the Mechanism
The following diagrams illustrate the key steps in the nitration of 3-(trifluoromethoxy)benzoic acid.
Caption: Generation of the nitronium ion (NO₂⁺) electrophile.
Caption: Electrophilic attack and deprotonation to form the final product.
Experimental Protocol
This section provides a representative protocol for the nitration of 3-(trifluoromethoxy)benzoic acid. This procedure is adapted from standard methods for the nitration of deactivated benzoic acids.[8][9]
Safety Precautions:
-
This procedure involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]
-
The reaction is exothermic. Strict temperature control is essential to prevent side reactions and ensure safety.
-
Quenching the reaction mixture on ice should be done slowly and carefully to manage heat generation.
Materials and Reagents:
-
3-(trifluoromethoxy)benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Round-bottom flask or beaker
-
Stir bar and magnetic stir plate
-
Ice bath (ice/water/salt slurry recommended for temperatures below 0°C)
-
Dropping funnel
-
Buchner funnel and filter flask
Procedure:
-
Preparation of the Substrate Solution:
-
In a round-bottom flask, add 3-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Place the flask in an ice/salt bath and cool to 0°C.
-
Slowly add concentrated H₂SO₄ (approx. 2.5 mL per gram of substrate) while stirring, ensuring the temperature does not exceed 5°C.[8] Continue stirring until the solid is fully dissolved.
-
-
Preparation of the Nitrating Mixture:
-
In a separate flask cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated H₂SO₄ (approx. 1.0 mL per gram of substrate) to concentrated HNO₃ (approx. 0.7 mL per gram of substrate).[8]
-
Caution: Always add acid to acid slowly. Keep this mixture cold until use.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred substrate solution using a dropping funnel.
-
Maintain the reaction temperature below 5°C throughout the addition. The reaction is exothermic, so the addition rate must be carefully controlled.[1][8]
-
After the addition is complete, allow the mixture to stir in the cold bath for an additional 15-30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Prepare a beaker with a slurry of crushed ice and water (approx. 100 g ice per gram of substrate).
-
Slowly and carefully pour the reaction mixture over the ice slurry with vigorous stirring. A precipitate of the crude product should form.[8]
-
Allow the mixture to warm to room temperature while stirring.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product thoroughly with several portions of cold deionized water to remove residual acid.
-
Allow the product to air dry on the filter paper.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
Quantitative Data
| Parameter | Optimized Value | Outcome | Reference |
| Substrate | 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid | - | [10] |
| Reaction Type | Continuous Flow Nitration | - | [10] |
| Temperature | 308 K (35°C) | Conversion: 83.03% | [11] |
| Molar Ratio (HNO₃/Substrate) | 1.6 | Selectivity: 79.52% | [11] |
| Molar Ratio (H₂SO₄/HNO₃) | ~1.75 (N/S = 0.57) | - | [11] |
| Residence Time | 220 seconds | - | [11] |
Note: The data presented is for a related but more complex substrate and may not be directly transferable. However, it demonstrates that high conversion and good selectivity can be achieved in the nitration of similarly deactivated aromatic systems.
References
- 1. fvs.com.py [fvs.com.py]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. In the electrophilic aromatic substitution reactions, a -\mathrm{CO}_{2} .. [askfilo.com]
- 5. britannica.com [britannica.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. stmarys-ca.edu [stmarys-ca.edu]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
using 2-Nitro-5-(trifluoromethoxy)benzoic acid as a chemical intermediate.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Nitro-5-(trifluoromethoxy)benzoic acid as a chemical intermediate in organic synthesis. The information is intended to guide researchers in leveraging this compound for the development of novel molecules, particularly in the fields of medicinal chemistry and materials science.
General Information
This compound is an aromatic carboxylic acid derivative. The presence of a nitro group, a carboxylic acid, and a trifluoromethoxy group makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and trifluoromethoxy groups influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 189359-65-7 | [1][2] |
| Molecular Formula | C₈H₄F₃NO₅ | [2] |
| Molecular Weight | 251.12 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥95% | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of a variety of organic compounds, particularly heterocyclic structures and other substituted aromatic systems. Its functional groups can be selectively transformed to introduce diverse functionalities.
Key Chemical Transformations:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key precursor for the synthesis of anilines. These anilines can then be used in a wide range of reactions, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles.
-
Carboxylic Acid Derivatization: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides. This allows for the coupling of this aromatic core to various molecules, including alcohols, amines, and other nucleophiles.
-
Nucleophilic Aromatic Substitution: While the trifluoromethoxy group is generally stable, the nitro group activates the aromatic ring for nucleophilic aromatic substitution reactions, although this is less common than transformations of the other functional groups.
The structural motifs accessible from this intermediate are prevalent in many biologically active compounds. For instance, analogous nitrobenzoic acids are utilized in the synthesis of potent antitubercular agents and herbicides.[4][5]
Experimental Protocols
The following are generalized protocols for common transformations involving this compound. Researchers should adapt these procedures to their specific substrates and optimize reaction conditions as necessary.
Protocol 1: Reduction of the Nitro Group to an Amine
This protocol describes the reduction of this compound to 2-Amino-5-(trifluoromethoxy)benzoic acid using a standard catalytic hydrogenation method.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-5-(trifluoromethoxy)benzoic acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Table 2: Representative Reaction Parameters for Nitro Group Reduction
| Parameter | Condition |
| Substrate | This compound |
| Catalyst | 10% Pd/C |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Pressure | 1 atm (balloon) to 50 psi (Parr) |
| Reaction Time | 2 - 12 hours (monitor by TLC/LC-MS) |
Protocol 2: Amide Coupling Reaction
This protocol details the synthesis of an amide derivative from this compound and a primary or secondary amine using a standard coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and the coupling agent (e.g., HATU, 1.2 eq).
-
Dissolve the solids in an anhydrous solvent such as DCM or DMF.
-
Add the organic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Table 3: Common Reagents for Amide Coupling
| Reagent Type | Examples | Typical Equivalents |
| Coupling Agent | HATU, HBTU, EDC/HOBt | 1.1 - 1.5 |
| Amine | Primary or Secondary Amines | 1.0 - 1.2 |
| Base | DIPEA, TEA | 2.0 - 3.0 |
| Solvent | DCM, DMF | Anhydrous |
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
References
- 1. scbt.com [scbt.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR860000581B1 - Method for preparing 2-nitro-5- (substituted-phenoxy) benzoic acid and salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Nitro-5-(trifluoromethoxy)benzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2-Nitro-5-(trifluoromethoxy)benzoic acid as a key intermediate in the synthesis of potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitors, which have significant potential in the treatment of various cancers and fibrotic diseases.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex benzamide derivatives. The presence of the nitro group allows for further chemical modifications, such as reduction to an amine, which is a common step in the construction of bioactive molecules. The trifluoromethoxy group imparts desirable physicochemical properties to the final compounds, including increased metabolic stability and enhanced membrane permeability.
A significant application of this intermediate is in the preparation of a class of benzamides that act as inhibitors of Discoidin Domain Receptor 1 (DDR1). DDR1 is a receptor tyrosine kinase that, upon activation by collagen, plays a crucial role in cell signaling pathways that regulate cell proliferation, migration, and invasion. Dysregulation of the DDR1 signaling pathway has been implicated in the progression of various diseases, including cancer and fibrosis.
Application: Synthesis of DDR1 Inhibitors
This compound serves as a crucial starting material for the synthesis of potent DDR1 inhibitors. The general synthetic strategy involves the amidation of this compound with a suitable amine, followed by the reduction of the nitro group and subsequent functionalization to yield the final inhibitor.
Experimental Protocols
The following protocols are based on the general synthetic scheme for the preparation of benzamide derivatives with DDR1 inhibitory activity.
Step 1: Synthesis of N-(4-((5-cyanopyridin-2-yl)oxy)phenyl)-2-nitro-5-(trifluoromethoxy)benzamide
This step involves the coupling of this compound with 4-((5-cyanopyridin-2-yl)oxy)aniline.
-
Materials:
-
This compound
-
4-((5-cyanopyridin-2-yl)oxy)aniline
-
Thionyl chloride or other coupling agents (e.g., HATU, HOBt/EDC)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (silica gel for column chromatography)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours or until the formation of the acid chloride is complete (monitor by TLC).
-
In a separate flask, dissolve 4-((5-cyanopyridin-2-yl)oxy)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(4-((5-cyanopyridin-2-yl)oxy)phenyl)-2-nitro-5-(trifluoromethoxy)benzamide.
-
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is reduced to an amine.
-
Materials:
-
N-(4-((5-cyanopyridin-2-yl)oxy)phenyl)-2-nitro-5-(trifluoromethoxy)benzamide
-
Iron powder (Fe) or tin(II) chloride (SnCl2)
-
Ammonium chloride (NH4Cl) or hydrochloric acid (HCl)
-
Ethanol (EtOH) and water
-
Standard laboratory glassware and reflux setup
-
-
Procedure:
-
To a suspension of N-(4-((5-cyanopyridin-2-yl)oxy)phenyl)-2-nitro-5-(trifluoromethoxy)benzamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-amino-N-(4-((5-cyanopyridin-2-yl)oxy)phenyl)-5-(trifluoromethoxy)benzamide, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 3: Final Product Synthesis (Example)
The resulting aniline can be further modified. For instance, coupling with another carboxylic acid can yield the final DDR1 inhibitor.
Experimental Workflow
Caption: Synthetic workflow for a DDR1 inhibitor.
Data Presentation
The benzamide derivatives synthesized using this compound have shown potent inhibitory activity against DDR1.
| Compound ID | Target | IC50 (nM) |
| Example 1 | DDR1 | < 50 |
| Example 2 | DDR1 | < 50 |
| Example 3 | DDR1 | < 100 |
Note: The specific IC50 values are often presented within a range in patent literature. The data presented here is a representation of the reported potency.
Signaling Pathway
DDR1 is a receptor tyrosine kinase that is activated by collagen. Upon collagen binding, DDR1 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways, in turn, regulate cellular processes such as proliferation, survival, migration, and invasion. The inhibition of DDR1 blocks these downstream signaling events, thereby mitigating the pathological effects associated with its overactivation.
Caption: Simplified DDR1 signaling pathway and point of inhibition.
Application Notes: Derivatization of the Carboxyl Group of 2-Nitro-5-(trifluoromethoxy)benzoic Acid
Introduction
2-Nitro-5-(trifluoromethoxy)benzoic acid is a chemical intermediate whose utility in drug discovery and materials science can be significantly expanded through the derivatization of its carboxyl group. The carboxylic acid functional group is a versatile handle for chemical modification, allowing for the formation of various derivatives such as amides, esters, and acyl chlorides.[1] These transformations are crucial for modulating the compound's physicochemical properties, including solubility, stability, and biological activity, as well as for enabling its conjugation to other molecules of interest.
This document provides detailed protocols for three common and effective methods for derivatizing the carboxyl group of this compound:
-
Amide Bond Formation via EDC/NHS Coupling: A widely used method in bioconjugation and medicinal chemistry for creating stable amide linkages with primary or secondary amines under mild conditions.[2][3]
-
Acyl Chloride Formation and Subsequent Amination: A classic and robust two-step method involving the activation of the carboxylic acid to a highly reactive acyl chloride, followed by reaction with an amine.[4]
-
Acid-Catalyzed Esterification: A fundamental reaction to convert the carboxylic acid into an ester, which can alter polarity or serve as a protecting group.[5]
These protocols are intended for researchers, scientists, and drug development professionals seeking to functionalize this specific benzoic acid derivative.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This two-step protocol is highly efficient for coupling carboxylic acids to primary amines, minimizing side reactions and preserving the integrity of sensitive biomolecules.[6] The reaction first involves the activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive O-acylisourea intermediate.[2][7] This intermediate is then stabilized by N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to create a more stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine to form a stable amide bond.[2]
Experimental Protocol
A. Reagent Preparation:
-
Activation Buffer: Prepare a 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl buffer, and adjust the pH to 6.0.
-
Coupling Buffer: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.2-7.5.[8]
-
EDC Stock Solution: Prepare a fresh 10 mg/mL solution of EDC in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
NHS/Sulfo-NHS Stock Solution: Prepare a fresh 10 mg/mL solution of NHS or Sulfo-NHS in anhydrous DMF or DMSO.
-
Amine Solution: Dissolve the desired primary amine-containing molecule in the Coupling Buffer.
-
Quenching Solution: Prepare a 1 M solution of hydroxylamine or glycine.
B. Carboxyl Group Activation (Step 1):
-
Dissolve this compound in the Activation Buffer at the desired concentration (e.g., 10 mM).
-
Add the EDC stock solution to the benzoic acid solution.
-
Immediately add the NHS (or Sulfo-NHS) stock solution to the mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[2]
C. Amine Coupling (Step 2):
-
Add the amine solution to the activated benzoic acid mixture.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for optimal coupling.[2][8]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[2]
D. Quenching and Purification:
-
Add the Quenching Solution to a final concentration of 10-50 mM to deactivate any unreacted NHS esters.[9]
-
Incubate for 15-30 minutes at room temperature.
-
Purify the final amide conjugate using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to remove excess reagents and by-products.
Data Presentation: Reagent Molar Ratios
For optimal results, the molar ratios of the reactants should be optimized. The following table provides a general starting point.
| Component | Recommended Molar Ratio (relative to Acid) |
| This compound | 1x |
| EDC | 1.5 - 5x |
| NHS or Sulfo-NHS | 2 - 10x |
| Amine-containing Molecule | 1 - 1.5x |
Visualization: EDC/NHS Coupling Workflow
Caption: Workflow for EDC/NHS-mediated amide bond formation.
Protocol 2: Acyl Chloride Formation and Subsequent Amination
This method is a powerful and widely applicable strategy for synthesizing amides.[3] The carboxylic acid is first converted into a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] This intermediate is typically not isolated and is reacted in situ with a primary or secondary amine to yield the desired amide. This reaction is often referred to as the Schotten-Baumann reaction.[3]
Experimental Protocol
A. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Use anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).
B. Acyl Chloride Formation (Step 1):
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 equivalents) to the solution.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO₂ and CO).
C. Amination (Step 2):
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2-3 equivalents) in anhydrous DCM.
-
Cool this amine solution to 0°C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until completion (monitored by TLC or LC-MS).
D. Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Chlorinating Agents
| Chlorinating Agent | Typical Conditions | By-products | Notes |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with an inert solvent | SO₂(g), HCl(g) | By-products are gaseous, simplifying purification.[11] |
| Oxalyl Chloride ((COCl)₂) | 0°C to RT with catalytic DMF in DCM or THF | CO₂(g), CO(g), HCl(g) | Milder and more selective than SOCl₂; reaction is often faster.[10] |
| Phosphorus(V) Chloride (PCl₅) | Reaction is often performed cold without solvent | POCl₃(l), HCl(g) | Separation from the liquid by-product POCl₃ is required.[11][12] |
Visualization: Acyl Chloride Derivatization Pathway
Caption: Reaction scheme for amide synthesis via an acyl chloride.
Protocol 3: Acid-Catalyzed Esterification
Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water.[5] This process is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water as it is formed, often through azeotropic distillation.[13]
Experimental Protocol (for Methyl Ester)
A. Reaction Setup:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add an excess of anhydrous methanol, which will serve as both the reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Equip the flask with a reflux condenser.
B. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.
-
Maintain the reflux for 4-8 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
C. Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ester by column chromatography or recrystallization if necessary.
Data Presentation: Common Conditions for Esterification
| Parameter | Condition | Purpose |
| Alcohol | Methanol, Ethanol, etc. | Used in large excess to act as solvent and drive equilibrium. |
| Catalyst | Concentrated H₂SO₄, p-TsOH | Protonates the carbonyl oxygen, making the carbon more electrophilic. |
| Temperature | Reflux temperature of the alcohol | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4 - 24 hours | Varies depending on the reactivity of the acid and alcohol. |
| Water Removal | Dean-Stark trap (for less volatile alcohols) | Removes water to shift the equilibrium towards the ester product.[13] |
Visualization: Logic of Acid-Catalyzed Esterification
Caption: Key steps in the mechanism of acid-catalyzed esterification.
References
- 1. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. iajpr.com [iajpr.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. covachem.com [covachem.com]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of 2-Nitro-5-(trifluoromethoxy)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-Nitro-5-(trifluoromethoxy)benzoyl chloride via the reaction of 2-Nitro-5-(trifluoromethoxy)benzoic acid with thionyl chloride. 2-Nitro-5-(trifluoromethoxy)benzoyl chloride is a valuable reactive intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the electron-withdrawing nitro and trifluoromethoxy groups makes this molecule a key building block for creating diverse chemical libraries for drug discovery. For instance, analogous compounds are utilized as precursors in the synthesis of potent antitubercular agents.[1][2] This protocol outlines the reaction conditions, purification methods, and potential applications of the resulting acyl chloride.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry, providing access to a highly reactive functional group that can be readily converted into a variety of other functionalities, such as esters, amides, and ketones. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.
The target molecule, 2-Nitro-5-(trifluoromethoxy)benzoyl chloride, incorporates a trifluoromethoxy group, which is known to enhance key drug-like properties such as lipophilicity, metabolic stability, and binding affinity. The nitro group can serve as a handle for further chemical modifications, for example, through reduction to an amine, enabling the synthesis of a wide array of derivatives. The resulting acyl chloride is a critical intermediate for the synthesis of bioactive molecules, including potential antitubercular agents.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | Thionyl chloride (SOCl₂) | [1][2] |
| Product | 2-Nitro-5-(trifluoromethoxy)benzoyl chloride | - |
| Anticipated Yield | 85-95% | Inferred from similar reactions[3] |
| Reaction Temperature | Reflux | Inferred from general protocols |
| Reaction Time | 2-4 hours | Inferred from general protocols |
| Purification Method | Vacuum Distillation | Inferred from analogous compounds |
Experimental Protocols
Synthesis of 2-Nitro-5-(trifluoromethoxy)benzoyl chloride
This protocol is based on established procedures for the synthesis of similar substituted benzoyl chlorides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene (optional, as solvent)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus
-
Vacuum pump
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 eq) to the flask. Alternatively, the reaction can be carried out in a dry, inert solvent such as toluene. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purification: The crude 2-Nitro-5-(trifluoromethoxy)benzoyl chloride can be purified by vacuum distillation to obtain the pure product.
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction evolves toxic gases (HCl and SO₂). Ensure the reaction setup is properly vented to a scrubbing system.
-
All glassware must be thoroughly dried before use, as thionyl chloride reacts violently with water.
Visualizations
Caption: Synthesis of 2-Nitro-5-(trifluoromethoxy)benzoyl chloride.
Caption: Drug discovery workflow utilizing the target acyl chloride.
References
- 1. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Quantification of 2-Nitro-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-5-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid containing both a nitro group and a trifluoromethoxy group. These functional groups confer unique chemical properties that are of interest in medicinal chemistry and materials science. Accurate quantification of this compound is essential for various applications, including reaction monitoring, purity assessment, and pharmacokinetic studies. This document provides detailed analytical methods and protocols for the reliable quantification of this compound. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a robust and widely accessible method for the analysis of aromatic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 189359-65-7 | [1] |
| Molecular Formula | C8H4F3NO5 | [1] |
| Molecular Weight | 251.12 g/mol | [2] |
| Melting Point | 97.8 - 98.5 °C | [1] |
| Appearance | Solid | [1] |
| pKa (Predicted) | 1.86 ± 0.25 | [2] |
| Boiling Point (Predicted) | 343.0 ± 42.0 °C | [2] |
Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is a highly suitable method for the quantification of this compound due to the presence of a chromophore (the nitroaromatic ring) that absorbs UV light. The method described below is a starting point based on established protocols for structurally similar compounds, such as other nitrobenzoic acids, and should be validated for specific applications.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard (purity ≥98%)
-
2. Preparation of Solutions
-
Mobile Phase: An exemplary mobile phase consists of a mixture of acetonitrile and water (acidified to pH 2.5-3.0 with phosphoric acid or 0.1% formic acid). A typical starting gradient could be:
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile
-
The gradient can be optimized based on the retention time and peak shape of the analyte. An isocratic elution with a suitable ratio of Solvent A and B may also be effective.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3. Sample Preparation
-
Solid Samples: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile). Use sonication to aid dissolution if necessary. Dilute the solution with the mobile phase to a concentration within the calibration range.
-
Liquid Samples (e.g., reaction mixtures, biological fluids): The sample may require a pre-treatment step such as protein precipitation (for biological samples, e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering matrix components. The final extract should be dissolved in the mobile phase.
-
Filtration: All samples and standard solutions must be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to prevent column clogging.
4. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Phosphoric Acid; B: Acetonitrile |
| Elution | Gradient or Isocratic (e.g., 60:40 A:B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Approximately 254 nm or 270 nm (should be optimized by scanning the UV spectrum of the standard) |
5. Data Analysis
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area (or peak height) of the working standard solutions against their known concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are typical for the analysis of small aromatic molecules and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
| Retention Time | 3 - 10 min (dependent on exact conditions) |
Experimental Workflows and Diagrams
To facilitate the implementation of this analytical method, the following diagrams illustrate the key workflows.
Caption: General experimental workflow for the quantification of this compound by HPLC-UV.
Caption: Detailed sample preparation workflows for solid and liquid matrices.
Conclusion
The HPLC-UV method detailed in this application note provides a robust and reliable framework for the quantification of this compound. While the provided protocol is based on established analytical principles for similar compounds, it is imperative that the method is thoroughly validated in the user's laboratory for the specific sample matrix to ensure accuracy and precision. This includes confirming the optimal detection wavelength, linearity, limits of detection and quantification, and assessing matrix effects.
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-Nitro-5-(trifluoromethoxy)benzoic acid
References
- 1. This compound CAS#: 189359-65-7 [m.chemicalbook.com]
- 2. This compound CAS#: 189359-65-7 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application of 2-Nitro-5-(trifluoromethoxy)benzoic Acid in Solid-Phase Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Nitro-5-(trifluoromethoxy)benzoic acid as a photolabile linker in solid-phase synthesis (SPS), particularly in the context of solid-phase peptide synthesis (SPPS). The protocols outlined below are based on the well-established chemistry of ortho-nitrobenzyl photolabile linkers, adapted for the specific properties of the trifluoromethoxy-substituted variant.
Introduction
This compound is a valuable building block for creating photolabile linkers used in solid-phase synthesis. The core of its functionality lies in the ortho-nitrobenzyl group, which can be cleaved from a solid support under mild UV irradiation.[1][2] This "traceless" cleavage strategy is orthogonal to the acid-labile methods commonly employed in Fmoc-based SPPS, making it particularly advantageous for the synthesis of sensitive peptides, protected peptide fragments for convergent synthesis, and other complex molecules where harsh cleavage conditions are undesirable.[2][3] The electron-withdrawing nature of the trifluoromethoxy group can influence the photochemical properties of the linker, potentially affecting cleavage efficiency and wavelength requirements.
Principle of Photocleavage
The photolytic cleavage of the 2-nitrobenzyl linker is initiated by UV irradiation, typically in the range of 340-365 nm.[1][2] Upon absorption of a photon, the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to form a nitrosobenzaldehyde derivative and release the synthesized molecule with a free C-terminus.[2]
Application Notes
The primary application of this compound in solid-phase synthesis is as a photolabile linker for the attachment of the initial building block (e.g., an amino acid in SPPS) to a solid support. This allows for the assembly of a desired molecular chain on the resin, followed by its release into solution via photolysis.
Key Advantages:
-
Mild Cleavage Conditions: Avoids the use of strong acids like trifluoroacetic acid (TFA), which can degrade sensitive functional groups.[2]
-
Orthogonality: Compatible with standard Fmoc- and Boc-based solid-phase synthesis strategies.[3]
-
Traceless Cleavage: Releases the target molecule without any residual linker fragment.
-
Spatial and Temporal Control: The use of light allows for precise control over when and where cleavage occurs.
Experimental Protocols
The following protocols provide a general framework for the use of a this compound-derived linker in solid-phase peptide synthesis. Optimization of specific parameters, such as coupling times and irradiation duration, may be necessary depending on the specific peptide sequence and the solid support used.
Protocol 1: Attachment of the Photolabile Linker to an Amino-Functionalized Resin
This protocol describes the coupling of this compound to an amino-functionalized resin, such as Rink Amide resin.
Materials:
-
This compound
-
Amino-functionalized resin (e.g., Rink Amide AM resin)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the amino-functionalized resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate vessel, dissolve this compound (2 equivalents relative to resin loading) and HOBt (2 equivalents) in DMF.
-
Add DIC (2 equivalents) to the solution and pre-activate for 10 minutes.
-
Add the activated linker solution to the swollen resin.
-
Add DIPEA (4 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Determine the loading of the linker on the resin using a standard method, such as the Kaiser test or spectrophotometric analysis of a cleaved protecting group.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the standard steps for elongating the peptide chain using Fmoc-SPPS.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
DIPEA
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure:
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 1 and 2 for each amino acid in the desired sequence.
Protocol 3: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid support.
Materials:
-
Peptide-bound resin
-
Photocleavage solvent (e.g., a mixture of trifluoroethanol (TFE) and DCM, or aqueous buffer)
-
UV lamp (340-365 nm)
-
Quartz or borosilicate glass reaction vessel
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Suspend the dried resin in the chosen photocleavage solvent in a UV-transparent vessel. The concentration should be in the range of 1-5 mg/mL.[2]
-
Irradiate the suspension with a UV lamp at 350-365 nm for 1-4 hours with gentle agitation.[2] The optimal irradiation time should be determined empirically for each peptide.
-
After irradiation, filter the resin to collect the supernatant containing the cleaved peptide.
-
Wash the resin with a small amount of the photocleavage solvent and combine the filtrates.
-
If side-chain protecting groups are still present, they can be removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[2]
-
Precipitate the fully deprotected peptide by adding the cleavage solution to cold diethyl ether.
-
Purify the crude peptide by reverse-phase HPLC.
Quantitative Data Summary
The following table summarizes representative quantitative data for solid-phase synthesis using photolabile linkers based on the o-nitrobenzyl chemistry. These values can serve as a baseline for experiments with the this compound linker.
| Parameter | Typical Value | Notes |
| Linker Loading on Resin | 0.3 - 0.7 mmol/g | Dependent on the resin type and coupling efficiency.[2] |
| Coupling Efficiency per Cycle | >99% | Monitored by qualitative tests like the Kaiser test.[2] |
| Photolytic Cleavage Yield | 70 - 95% | Dependent on peptide sequence, length, and irradiation conditions.[2] |
| Crude Peptide Purity | 60 - 90% | Dependent on peptide sequence and synthesis efficiency.[2] |
| Optimal Photolysis Wavelength | 340 - 365 nm | Optimal wavelength for o-nitrobenzyl cleavage.[1][2] |
| Irradiation Time | 1 - 4 hours | Dependent on the light source intensity and substrate concentration.[2] |
Visualizations
Experimental Workflow for Solid-Phase Synthesis using a Photolabile Linker
Caption: Workflow of SPPS with a photolabile linker.
Signaling Pathway of Photocleavage
Caption: Mechanism of o-nitrobenzyl photocleavage.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Nitro-5-(trifluoromethoxy)benzoic acid
An extensive search for specific purification protocols for 2-Nitro-5-(trifluoromethoxy)benzoic acid did not yield detailed experimental data. However, by leveraging established purification principles for structurally similar compounds, such as other substituted nitrobenzoic acids, a comprehensive guide has been developed. The following technical support center provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers in achieving high purity for this compound.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Based on typical synthetic routes for similar molecules, potential impurities may include:
-
Regioisomers: Isomeric forms of the product, such as 3-Nitro-5-(trifluoromethoxy)benzoic acid, may form during the nitration step.[1]
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Side-Products: Compounds resulting from over-nitration or other side reactions.[1]
-
Residual Solvents and Reagents: Solvents or acids used during the synthesis and workup.
Q2: My crude product is discolored (e.g., yellow, brown, or orange). What is the cause?
A2: Discoloration is often due to the presence of colored impurities, such as nitrated side-products or residual reaction intermediates.[1] Purification methods like recrystallization with activated charcoal or column chromatography can often remove these colored impurities.[2]
Q3: Which purification method is best for my crude sample?
A3: The optimal method depends on the nature of the impurities and the scale of your experiment.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles from the desired compound. It is a cost-effective and scalable method.[3][4]
-
Column Chromatography: Highly effective for separating compounds with different polarities, such as regioisomers or side-products that are difficult to remove by recrystallization.[1][5]
-
Acid-Base Extraction: Useful for separating the acidic target compound from neutral or basic impurities.[6][7][8] It is often used as a preliminary purification step before recrystallization.
Q4: How can I assess the purity of my final product?
A4: Purity can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data based on peak area.[9]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[10][11] Impurities typically cause a depression and broadening of the melting point range.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap with the product's signals.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[12]
Method Selection and Workflow
The choice of a purification strategy is a critical step. The following diagram outlines a logical workflow for selecting the most appropriate method.
Caption: Logical workflow for selecting a purification method.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product Does Not Dissolve | Insufficient solvent or inappropriate solvent choice. | Gradually add more hot solvent. If the product still does not dissolve, the solvent is likely unsuitable. Select a more polar or less polar solvent based on the compound's structure. |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was added), or the cooling rate is too slow. | Boil off some of the solvent to concentrate the solution and try cooling again.[3] Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4] |
| Oily Precipitate Forms | The boiling point of the solvent is higher than the melting point of the compound, or impurities are preventing crystallization. | Use a lower-boiling point solvent. Try to redissolve the oil in more hot solvent and cool very slowly. |
| Low Recovery Yield | Too much solvent was used, or crystals were filtered before crystallization was complete. | Ensure the solution is fully cooled (an ice bath can be used after initial cooling at room temperature) before filtration.[4] Minimize the amount of cold solvent used to wash the crystals. |
| Product Purity is Still Low | Impurities have similar solubility and co-crystallized with the product. The cooling was too rapid, trapping impurities.[1] | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] A second recrystallization may be necessary. Alternatively, consider column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | The mobile phase (eluent) is either too polar or not polar enough. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[1] |
| Product Tailing on the Column | The acidic carboxylic group is interacting strongly with the basic sites on the silica gel. | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress this interaction and improve the peak shape.[1] |
| Cracked or Channeled Column | The silica gel was not packed properly or was allowed to run dry. | Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica bed.[1] |
| Low Recovery | The product is irreversibly adsorbed onto the silica gel, or a very large volume of eluent is required. | If the product is highly polar, it may be sticking to the column. Try increasing the polarity of the mobile phase gradually. If using an acid additive, ensure it is compatible with your product. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Suggested Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel has created a stable mixture at the interface of the organic and aqueous layers. | Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. Gentle swirling is often better than vigorous shaking. Allow the funnel to stand for a longer period. |
| Low Recovery After Acidification | Incomplete extraction into the basic aqueous layer, or incomplete precipitation after re-acidification. | Ensure the aqueous layer is sufficiently basic (check with pH paper) to deprotonate the carboxylic acid fully. When re-acidifying, ensure the solution is sufficiently acidic (pH ~2) to fully protonate the carboxylate salt.[1] Cool the solution in an ice bath to maximize precipitation. |
| Product Precipitates During Basic Extraction | The sodium salt of the benzoic acid derivative may have limited solubility in the aqueous layer. | Add more water to the aqueous layer to dissolve the salt. Using a slightly larger volume of the basic solution can also help. |
Experimental Protocols
Safety Precaution: this compound can cause skin and eye irritation.[13][14] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent must be determined experimentally. Solvents to test could include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures with water or hexanes.
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[3][11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[2] This step prevents premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Large, pure crystals should form.[2][4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[4]
-
Drying: Allow the crystals to dry completely on the filter by drawing air through them, then transfer them to a watch glass or drying oven.[4][10]
Caption: Experimental workflow for purification by recrystallization.
Protocol 2: Purification by Column Chromatography
-
Mobile Phase Selection: Use TLC to find a suitable solvent system (e.g., hexanes:ethyl acetate with 0.5% acetic acid). The desired product should have an Rf value of approximately 0.2-0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elution: Carefully add the mobile phase to the column and begin collecting fractions. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.[8] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of the product) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer two more times with fresh sodium bicarbonate solution to ensure complete extraction.[1]
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper).[1] The purified product should precipitate as a solid.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. home.miracosta.edu [home.miracosta.edu]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. This compound | 189359-65-7 [sigmaaldrich.com]
Technical Support Center: Recrystallization of 2-Nitro-5-(trifluoromethoxy)benzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-Nitro-5-(trifluoromethoxy)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How do I choose between a single solvent and a mixed solvent system?
A2: A single solvent is generally preferred for simplicity. However, if a single solvent that meets all the criteria for good recrystallization (high solubility when hot, low solubility when cold) cannot be found, a mixed solvent system is a good alternative. For a mixed solvent system, one solvent should readily dissolve the compound (solvent), while the other should be a poor solvent in which the compound is insoluble (anti-solvent).
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out," the formation of an oily layer instead of solid crystals, can occur for several reasons, including a high concentration of impurities, a cooling rate that is too rapid, or an inappropriate solvent choice where the compound is too soluble.[5] To resolve this, try reheating the solution to dissolve the oil. You can then add a small amount of a solvent in which the compound is less soluble (if using a mixed solvent system) or allow the solution to cool more slowly by insulating the flask.[5]
Q4: I am not getting any crystal formation upon cooling. What are the possible reasons and solutions?
A4: Lack of crystal formation can be due to the solution not being saturated (too much solvent was used) or supersaturation, where the solution is too pure and lacks nucleation sites.[5] To address this, you can try to concentrate the solution by carefully evaporating some of the solvent.[5] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[3][5]
Q5: My recovery yield is very low. How can I improve it?
A5: Low recovery yield can result from incomplete crystallization, using too much solvent for washing the crystals, or premature crystallization during a hot filtration step.[5] To maximize your yield, ensure the solution is thoroughly cooled in an ice bath to promote maximum precipitation.[5] When washing the crystals, use a minimal amount of ice-cold recrystallization solvent.[5] If you performed a hot filtration, preheating the filtration apparatus can prevent the product from crystallizing prematurely.[5]
Data Presentation
Table 1: Potential Recrystallization Solvents for this compound
| Solvent System | Rationale | Potential Issues |
| Ethanol | Effective for other nitrobenzoic acids.[1][6] Good balance of polarity. | May be too good of a solvent, leading to lower recovery. |
| Ethanol/Water | Allows for fine-tuning of solvent polarity. Water acts as an anti-solvent.[2] | Requires careful addition of the anti-solvent to avoid oiling out. |
| Water | Good for polar compounds like benzoic acid; large difference in solubility between hot and cold.[3] | May not be a strong enough solvent for the trifluoromethoxy-substituted aromatic ring. |
| n-Hexane/Acetone | A general solvent mixture for recrystallization.[7] | The polarity difference might be too large, leading to precipitation rather than crystallization. |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more of the hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.[1]
-
Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly and then perform a hot filtration to remove the charcoal.[1]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals to a constant weight.
General Protocol for Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent in which it is more soluble (e.g., ethanol).
-
Addition of Anti-solvent: While the solution is still hot, add the anti-solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy. This indicates the saturation point.[5]
-
Clarification: Add a few more drops of the hot primary solvent (ethanol) until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 4 through 8 from the single-solvent protocol.
Mandatory Visualization
Recrystallization Solvent Selection Workflow
Caption: Workflow for selecting a suitable recrystallization solvent.
Troubleshooting Guide for Recrystallization
Caption: Troubleshooting common issues in recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Aromatic Nitration Reactions
Welcome to the technical support center for the nitration of aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is the fundamental mechanism of electrophilic aromatic nitration?
A1: The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves three key steps:
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Generation of the electrophile: Concentrated nitric acid is protonated by a stronger acid, typically concentrated sulfuric acid, to form the highly reactive nitronium ion (NO₂⁺).[1][2][3][4][5][6][7][8]
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Electrophilic attack: The electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4][6]
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Restoration of aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon bearing the nitro group, restoring the aromatic system and yielding the nitroaromatic product.[4][6]
Troubleshooting Low Yields
Q2: I am observing a low yield of my desired mononitrated product. What are the potential causes and solutions?
A2: Low yields in mononitration can stem from several factors. A primary cause can be incomplete reaction, which may be addressed by increasing the reaction time or temperature. However, be cautious as harsher conditions can lead to side reactions. Another possibility is the use of insufficient nitrating agent. Ensure that the stoichiometry of nitric acid is adequate for the amount of starting material. The concentration of the mixed acid is also crucial; the presence of too much water can hinder the formation of the nitronium ion.[9] If your starting material is highly deactivated, you may need to employ more forceful conditions, such as using fuming nitric acid or increasing the proportion of sulfuric acid.[1] Conversely, for highly activated aromatic rings, the reaction can be too rapid, leading to degradation or the formation of multiple byproducts; in such cases, milder conditions are necessary.[10][11]
Q3: My reaction is producing a significant amount of di- or poly-nitrated products, reducing the yield of the desired mono-nitro compound. How can I control this?
A3: The formation of multiple nitration products is a common issue, especially with activated aromatic rings.[10][12] To favor mono-nitration, several strategies can be employed:
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Control the reaction temperature: Lowering the temperature will decrease the overall reaction rate and can help to prevent further nitration of the initially formed mononitrated product. For instance, the nitration of benzene is typically kept below 50°C to minimize dinitration.[2][12]
-
Use a stoichiometric amount of the nitrating agent: Carefully controlling the amount of nitric acid to a stoichiometric equivalent (or a slight excess) relative to the aromatic substrate can limit the extent of nitration.
-
Modify the reaction time: Shorter reaction times can be sufficient to nitrate the starting material without allowing for significant subsequent nitrations.
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Protecting groups: For highly activated substrates like anilines, protecting the activating group (e.g., by acetylation) can moderate its activating effect and prevent over-nitration.[13]
Controlling Regioselectivity
Q4: How can I control the regioselectivity of the nitration to obtain a specific isomer (ortho, meta, or para)?
A4: Regioselectivity in aromatic nitration is primarily dictated by the electronic effects of the substituents already present on the aromatic ring.[14]
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Activating groups (e.g., alkyl, alkoxy, amino groups) are typically ortho, para-directing.[1]
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Deactivating groups (e.g., nitro, carboxyl, cyano groups) are generally meta-directing.[1] Halogens are an exception, being deactivating yet ortho, para-directing.[15]
To influence the isomer ratio:
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Steric hindrance: Bulky substituents can hinder the approach of the nitronium ion to the ortho position, thereby favoring the formation of the para isomer.[13]
-
Reaction temperature: While electronic effects are dominant, temperature can sometimes have a minor influence on the isomer distribution.
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Catalyst selection: In some cases, the choice of catalyst or reaction medium can influence regioselectivity. For example, the use of zeolite catalysts has been shown to enhance the formation of the para isomer in the nitration of toluene.[16][17]
Reaction Conditions and Reagents
Q5: What are the standard "mixed acid" conditions for aromatic nitration, and are there alternatives?
A5: The classic and most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[18] The sulfuric acid acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺).[19] The typical composition of the mixed acid can vary, but a common ratio is 1:1 or 1:2 (v/v) of nitric acid to sulfuric acid.[9]
Alternative nitrating systems exist and can be advantageous in certain situations:
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Nitronium salts: Stable nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), can be used for nitration, often under milder conditions.[18][20]
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Nitric acid in other strong acids: Other strong acids can be used in place of sulfuric acid.[21]
-
Metal nitrates: In some protocols, metal nitrates like iron(III) nitrate can serve as the nitro source.[14][22]
-
Nitric acid with acetic anhydride: This mixture can be used for the nitration of more reactive substrates.[9]
Work-up and Purification
Q6: What is the proper procedure for quenching the reaction and purifying the nitrated product?
A6: A typical work-up procedure involves carefully pouring the reaction mixture onto crushed ice or into ice-cold water.[15][23] This serves to quench the reaction and precipitate the often-solid nitroaromatic product. The crude product can then be isolated by filtration.
Purification often involves the following steps:
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Washing: The crude product should be washed with water to remove residual acids, followed by a wash with a dilute solution of a weak base like sodium bicarbonate to neutralize any remaining acid.[15]
-
Extraction: If the product is not a solid, it can be extracted into a suitable organic solvent.[24]
-
Recrystallization or Chromatography: The final purification is typically achieved by recrystallization from an appropriate solvent or by column chromatography.[25]
Data Presentation
Table 1: Regioisomeric Distribution in the Nitration of Toluene under Various Conditions
| Nitrating Agent | Solvent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Reference |
| HNO₃ / H₂SO₄ | - | 30-35 | 55-60 | 3-5 | 35-40 | [16] |
| NO₂BF₄ | Dichloromethane | - | ~66 | ~3 | ~31 | [26] |
| HNO₃ / Zeolite | - | 70-90 | 18 | 0.52 | 82 | [16] |
Experimental Protocols
Protocol 1: General Procedure for the Mononitration of Benzene
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and perform the reaction in a well-ventilated fume hood.
Materials:
-
Benzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Sodium bicarbonate solution (5%)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, with stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture cool.[27]
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, place 5 mL of benzene. Cool this flask in an ice bath.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred benzene over a period of 30 minutes. Maintain the reaction temperature below 50°C.[2]
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.
-
Work-up: Carefully pour the reaction mixture over a beaker of crushed ice. The nitrobenzene will separate as a yellow oil.
-
Extraction and Neutralization: Transfer the mixture to a separatory funnel. Extract the nitrobenzene with dichloromethane. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[15]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude nitrobenzene.
-
Purification: The crude product can be further purified by distillation.
Visualizations
Caption: General experimental workflow for aromatic nitration.
Caption: Troubleshooting logic for low yield in aromatic nitration.
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 5. savemyexams.com [savemyexams.com]
- 6. EAS-Nitration | OpenOChem Learn [learn.openochem.org]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. stmarys-ca.edu [stmarys-ca.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. repository.uncw.edu [repository.uncw.edu]
- 17. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 18. Nitration - Sciencemadness Wiki [sciencemadness.org]
- 19. vpscience.org [vpscience.org]
- 20. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US3221062A - Nitration process - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. Singleton Saturday: Nitration of Toluene [corinwagen.github.io]
- 27. Chemistry 210 Experiment 10 [home.miracosta.edu]
Technical Support Center: Synthesis of 2-Nitro-5-(trifluoromethoxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-5-(trifluoromethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common synthetic route is the electrophilic nitration of 3-(trifluoromethoxy)benzoic acid using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. This reaction is usually performed at controlled low temperatures to enhance selectivity and minimize the formation of byproducts.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities are typically positional isomers formed during the nitration step. Given the directing effects of the carboxyl (-COOH) and trifluoromethoxy (-OCF₃) groups (both are meta-directing), you can expect the formation of other nitro isomers. Additionally, unreacted starting material and dinitrated products can also be present.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). HPLC is particularly effective for quantifying the consumption of the starting material and the formation of the desired product and its isomers.
Q4: What are the recommended purification methods for the final product?
A4: Recrystallization is a common and effective method for purifying the crude product.[1] Suitable solvents for recrystallization include ethanol, mixtures of ethanol and water, or other organic solvents in which the solubility of the desired product and impurities differs significantly with temperature. Column chromatography can also be used for more challenging separations.
Q5: What analytical techniques are suitable for assessing the purity of the final product?
A5: High-performance liquid chromatography (HPLC) with a UV detector is a powerful technique for determining the purity of this compound and quantifying isomeric impurities.[2] Gas chromatography-mass spectrometry (GC-MS) can also be employed, potentially after derivatization of the carboxylic acid to a more volatile ester.[3][4] Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. - Loss of product during workup or purification. | - Monitor the reaction by TLC or HPLC to ensure completion. - Carefully control the temperature, as higher temperatures can lead to side reactions. - Ensure the correct stoichiometry of the nitrating agent is used. - Optimize the extraction and recrystallization procedures to minimize losses. |
| High Levels of Isomeric Impurities | - Reaction temperature is too high, leading to reduced regioselectivity. - Incorrect ratio of nitric acid to sulfuric acid. | - Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent.[2] - Use the appropriate ratio of acids in the nitrating mixture to ensure the formation of the nitronium ion (NO₂⁺) under controlled conditions. |
| Presence of Dinitrated Byproducts | - Excess of nitrating agent. - Prolonged reaction time. - Elevated reaction temperature. | - Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction closely and quench it once the starting material is consumed. - Maintain a low and consistent reaction temperature. |
| Unreacted Starting Material in Final Product | - Incomplete reaction. - Insufficient amount of nitrating agent. - Poor mixing of reactants. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Use a slight excess of the nitrating agent. - Ensure vigorous and efficient stirring throughout the reaction. |
| Difficulty in Purifying the Product by Recrystallization | - Isomeric impurities have similar solubility to the desired product. - Presence of oily impurities. | - Try different recrystallization solvents or solvent mixtures. - Consider using column chromatography for separation. - A pre-purification step, such as washing the crude product with a solvent that selectively dissolves some impurities, may be beneficial. |
Common Impurities Profile
The following table summarizes the most probable impurities in the synthesis of this compound. The expected levels are estimates based on analogous nitration reactions and may vary depending on the specific reaction conditions.
| Impurity Name | Structure | Typical Method of Detection | Notes |
| 3-(Trifluoromethoxy)benzoic acid | HPLC, GC-MS | Unreacted starting material. | |
| 4-Nitro-3-(trifluoromethoxy)benzoic acid | HPLC, GC-MS, NMR | Positional isomer. The -COOH and -OCF₃ groups are both meta-directing. | |
| 6-Nitro-3-(trifluoromethoxy)benzoic acid | HPLC, GC-MS, NMR | Positional isomer. | |
| Dinitro-(trifluoromethoxy)benzoic acids | HPLC, MS | Can form if reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). |
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a general guideline based on typical nitration reactions of substituted benzoic acids.[2][5][6]
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-(trifluoromethoxy)benzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-(trifluoromethoxy)benzoic acid, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
HPLC Method for Purity Analysis (Illustrative)
This is a representative HPLC method for the analysis of nitroaromatic compounds and may require optimization for this specific application.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. KR860000581B1 - Method for preparing 2-nitro-5- (substituted-phenoxy) benzoic acid and salts thereof - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. aidic.it [aidic.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scale-Up of Substituted Benzoic Acid Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals, the successful scale-up of synthetic routes for substituted benzoic acids is a critical juncture in the journey from laboratory discovery to commercial viability. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the transition from bench-scale experiments to larger-scale production.
Scaling up the synthesis of these crucial intermediates often introduces complexities not apparent in small-scale reactions. Issues related to heat and mass transfer, reaction kinetics, impurity profiles, and downstream processing can significantly impact yield, purity, and overall process efficiency. This guide offers practical solutions and insights into three prevalent synthetic methodologies: the Grignard reaction, oxidation of substituted toluenes, and hydrolysis of substituted benzonitriles.
Comparative Analysis of Synthesis Methods at Scale
The choice of synthetic route for a substituted benzoic acid can have profound implications on the ease and success of scale-up. The following table provides a comparative overview of typical performance metrics at laboratory, pilot, and industrial scales for the three primary synthetic methods. It is important to note that these values are illustrative and can vary significantly based on the specific substrate, available equipment, and process optimization.
| Synthesis Method | Scale | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (hours) |
| Grignard Reaction | Laboratory (g) | 75-90 | >98 | 2-4 |
| Pilot (kg) | 65-80 | 95-98 | 4-8 | |
| Industrial (ton) | 60-75 | >95 | 8-16 | |
| Oxidation of Toluene | Laboratory (g) | 80-95 | >99 | 4-8 |
| Pilot (kg) | 70-85 | 98-99 | 8-16 | |
| Industrial (ton) | >90 | >99.5 | Continuous | |
| Hydrolysis of Nitrile | Laboratory (g) | 85-98 | >99 | 3-6 |
| Pilot (kg) | 80-95 | 98-99 | 6-12 | |
| Industrial (ton) | >90 | >99 | 8-24 |
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the scale-up of each synthetic method in a question-and-answer format.
Grignard Reaction Route
The Grignard reaction, while versatile, is notoriously sensitive to reaction conditions, a challenge that is magnified during scale-up.[1]
FAQs & Troubleshooting
-
Q: My Grignard reaction fails to initiate at a larger scale, what are the common causes?
-
A: Initiation failure at scale is often due to the presence of moisture or an oxide layer on the magnesium turnings. Ensure all glassware and solvents are rigorously dried. The surface area to volume ratio of magnesium can also be a factor; consider using crushed or activated magnesium. A small amount of iodine or 1,2-dibromoethane can be used as an initiator.
-
-
Q: I'm observing a significant drop in yield upon scaling up my Grignard reaction. Why is this happening and how can I mitigate it?
-
A: Poor temperature control is a primary culprit for decreased yields at scale. The exothermic nature of the Grignard reaction can lead to localized "hot spots" in a large reactor, promoting side reactions such as Wurtz coupling.[1] Implement efficient reactor cooling and controlled, slow addition of the halide. Inefficient mixing can also lead to localized high concentrations of reactants, so ensure adequate agitation.
-
-
Q: How can I minimize the formation of the biphenyl byproduct during a large-scale Grignard synthesis of benzoic acid?
-
A: Biphenyl formation is favored at higher temperatures and with excess aryl halide. Maintaining a low reaction temperature and ensuring a slight excess of magnesium can help minimize this side reaction. Slow, subsurface addition of the aryl halide can also be beneficial.
-
-
Q: What are the key safety considerations when scaling up a Grignard reaction?
-
A: The use of highly flammable ether solvents and the exothermic nature of the reaction are major safety concerns.[1] Ensure the reactor is properly grounded to prevent static discharge. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent both quenching of the Grignard reagent by moisture and potential ignition of the solvent. A robust cooling system and an emergency quench plan are essential.
-
Oxidation of Substituted Toluenes
The oxidation of substituted toluenes is a common industrial method, but presents its own set of scale-up challenges, particularly concerning reaction control and product purity.[2]
FAQs & Troubleshooting
-
Q: My oxidation reaction is running away, leading to a dangerous exotherm. What should I do?
-
A: Runaway reactions are a significant hazard in large-scale oxidations. The rate of addition of the oxidizing agent (e.g., KMnO₄, O₂) and efficient heat removal are critical.[2] Employing a semi-batch process where the oxidant is added portion-wise or via a controlled feed can help manage the exotherm. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.
-
-
Q: I'm seeing the formation of over-oxidation byproducts, such as benzaldehyde or benzyl alcohol, in my scaled-up reaction. How can I improve selectivity?
-
A: Over-oxidation is often a result of excessive reaction temperature or prolonged reaction times.[3] Careful monitoring of the reaction progress using techniques like HPLC or GC is essential to stop the reaction at the optimal point. Optimizing the catalyst loading and the oxidant-to-substrate ratio can also enhance selectivity towards the desired carboxylic acid.
-
-
Q: The purity of my benzoic acid derivative is lower at a larger scale due to colored impurities. What is the likely cause and how can I address it?
-
A: Colored impurities often arise from manganese dioxide (in the case of KMnO₄ oxidation) or other catalyst residues. Thorough washing of the crude product is crucial. A wash with a reducing agent like sodium bisulfite can help remove residual manganese species. Recrystallization from an appropriate solvent is a highly effective purification method.
-
-
Q: What are the challenges associated with the work-up of large-scale oxidation reactions?
-
A: Handling and filtering large volumes of solids, such as manganese dioxide, can be challenging. The use of filter aids may be necessary. The neutralization and extraction steps also require careful control of pH and efficient phase separation, which can be more complex in large vessels.
-
Hydrolysis of Substituted Benzonitriles
The hydrolysis of nitriles is a robust method, but scale-up can introduce issues related to reaction times and the handling of strong acids or bases.[4]
FAQs & Troubleshooting
-
Q: My nitrile hydrolysis is taking significantly longer at a larger scale. How can I improve the reaction rate?
-
A: Inefficient mixing and poor heat transfer can slow down the reaction rate. Ensure vigorous agitation to maintain a homogenous mixture, especially in heterogeneous reactions. Increasing the reaction temperature, if the product is stable, can also accelerate the hydrolysis. The concentration of the acid or base catalyst is also a key factor.
-
-
Q: I am observing the formation of a stable amide intermediate and incomplete conversion to the carboxylic acid. What are the recommended solutions?
-
A: The formation of a stable amide intermediate is a common issue. To drive the reaction to completion, more forcing conditions may be necessary, such as higher temperatures, longer reaction times, or a higher concentration of the acid or base. In some cases, a two-step process where the amide is first isolated and then subjected to more vigorous hydrolysis conditions may be advantageous.
-
-
Q: What are the material compatibility concerns when scaling up nitrile hydrolysis?
-
A: The use of strong acids (e.g., sulfuric acid, hydrochloric acid) or strong bases (e.g., sodium hydroxide) at elevated temperatures can be highly corrosive.[4] Ensure that the reactor and associated equipment are constructed from compatible materials, such as glass-lined steel or specialized alloys.
-
-
Q: How can I efficiently isolate the substituted benzoic acid from the reaction mixture at a large scale?
-
A: After acidic or basic hydrolysis, the product is typically precipitated by adjusting the pH. Efficient filtration and washing are crucial for obtaining a pure product. For large-scale operations, centrifugation followed by drying in a suitable dryer (e.g., tray dryer, rotary dryer) is often employed.
-
Experimental Protocols
Synthesis of Benzoic Acid via Grignard Reaction (Laboratory Scale)
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
6M Hydrochloric acid
-
5% Sodium hydroxide solution
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming if necessary and then maintained at a gentle reflux.[5]
-
Carbonation: Once the magnesium has been consumed, the Grignard reagent is slowly poured onto an excess of crushed dry ice with vigorous stirring.[5]
-
Work-up: After the excess dry ice has sublimed, the reaction mixture is quenched by the slow addition of 6M hydrochloric acid until the solution is acidic. The aqueous and organic layers are separated.[6]
-
Extraction and Isolation: The organic layer is extracted with a 5% sodium hydroxide solution. The aqueous extracts are combined and acidified with concentrated hydrochloric acid to precipitate the benzoic acid.[6]
-
Purification: The crude benzoic acid is collected by vacuum filtration, washed with cold water, and purified by recrystallization from hot water.
Synthesis of Benzoic Acid by Oxidation of Toluene (Laboratory Scale)
Materials:
-
Toluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate
-
10% Sulfuric acid
-
Sodium bisulfite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of toluene and a solution of sodium carbonate in water is prepared.
-
Oxidation: The mixture is heated to reflux, and potassium permanganate is added in portions over a period of time to control the exothermic reaction. The reflux is continued until the purple color of the permanganate has disappeared.[2]
-
Work-up: The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filtrate is cooled and acidified with 10% sulfuric acid. If any brown precipitate of manganese dioxide is present, a small amount of sodium bisulfite is added to dissolve it.
-
Isolation and Purification: The precipitated benzoic acid is collected by vacuum filtration, washed with cold water, and purified by recrystallization from hot water.
Synthesis of Benzoic Acid by Hydrolysis of Benzonitrile (Laboratory Scale)
Materials:
-
Benzonitrile
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
Procedure:
-
Hydrolysis: A mixture of benzonitrile and 10% aqueous sodium hydroxide solution is heated under reflux until the oily layer of benzonitrile disappears.[7]
-
Work-up: The reaction mixture is cooled to room temperature and then acidified with concentrated hydrochloric acid until the precipitation of benzoic acid is complete.
-
Isolation and Purification: The crude benzoic acid is collected by vacuum filtration, washed with cold water, and purified by recrystallization from hot water.
Visualizing Scale-Up Workflows
The following diagrams, generated using DOT language, illustrate the logical workflows for troubleshooting common scale-up challenges in the synthesis of substituted benzoic acids.
Caption: Troubleshooting workflow for common scale-up challenges.
Caption: General purification strategy for substituted benzoic acids.
References
- 1. theory.labster.com [theory.labster.com]
- 2. researchgate.net [researchgate.net]
- 3. Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. m.youtube.com [m.youtube.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
stability and degradation of 2-Nitro-5-(trifluoromethoxy)benzoic acid.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Nitro-5-(trifluoromethoxy)benzoic acid. Here you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] While it is generally stable at ambient temperature, for long-term storage, refrigeration at 2-8°C may be considered to minimize potential degradation.[4] It is crucial to protect the compound from moisture and light.
Q2: Is this compound sensitive to light?
Yes, nitroaromatic compounds are often susceptible to photodegradation.[5][6][7] Exposure to UV or visible light can induce chemical changes. Therefore, it is imperative to store the compound in light-resistant containers and to conduct experiments under controlled lighting conditions or in amber glassware to prevent the formation of photodegradation products.
Q3: What are the known incompatibilities for this compound?
This compound should not be stored or mixed with strong oxidizing agents or strong bases, as these can promote degradation.[1][3][8]
Q4: What happens when this compound is heated?
Upon heating, the compound will melt and eventually undergo thermal decomposition. Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOₓ), and hydrogen fluoride (HF) can be generated.[1] Studies on the similar compound 2-nitrobenzoic acid show that thermal decomposition is an exothermic process that can start at temperatures as low as 120-200°C.[9]
Q5: What are the potential degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to degradation via several pathways, including:
-
Photodegradation: Likely involves the reduction of the nitro group.
-
Thermal Decomposition: Primarily initiated by the cleavage of the C-NO₂ bond, followed by decarboxylation.
-
Hydrolysis: The ester-like nature of the trifluoromethoxy group and the carboxylic acid functionality suggest potential for hydrolysis under acidic or basic conditions, although the trifluoromethoxy group is generally considered stable.
-
Oxidation: The aromatic ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.
Troubleshooting Guides
Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatography.
-
Possible Cause: Sample degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a cool, dark, and dry place in a tightly sealed container.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for analysis. Avoid storing solutions for extended periods, especially in clear glass containers.
-
Use High-Purity Solvents: Ensure that the solvents used for sample preparation and analysis are of high purity and free from contaminants.
-
Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method.
-
Issue 2: Poor solubility or precipitation of the compound during experiments.
-
Possible Cause: The compound has limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Solvent Selection: Test the solubility in a range of organic solvents. For aqueous experiments, consider the use of a co-solvent.
-
pH Adjustment: The solubility of this acidic compound is pH-dependent. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Gentle Warming and Sonication: These techniques can aid in the dissolution process, but be mindful of potential thermal degradation at elevated temperatures.
-
Issue 3: Unexpected reaction outcomes or low yields.
-
Possible Cause: Degradation of the starting material or incompatibility with reaction conditions.
-
Troubleshooting Steps:
-
Assess Purity of Starting Material: Use a validated analytical method to confirm the purity of your this compound before starting the reaction.
-
Review Reaction Conditions: Avoid strongly basic or oxidizing conditions if they are not essential for the desired transformation. If high temperatures are required, minimize the reaction time.
-
Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Data Presentation
| Stress Condition | Reagent/Parameter | Typical Conditions | Expected Degradation of this compound |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 60-80°C, 24-48 hours | Potential for some degradation, but likely to be relatively stable. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature - 60°C, 24-48 hours | More significant degradation expected compared to acidic conditions. |
| Oxidation | 3-30% H₂O₂ | Room Temperature, 24 hours | Degradation is likely, leading to hydroxylated or ring-opened products. |
| Thermal (Solid) | Dry Heat | 105°C, 24-72 hours | Degradation is expected, potentially leading to decarboxylation. |
| Photolytic (Solution) | UV/Vis Light | ICH Q1B conditions | Significant degradation is possible, primarily affecting the nitro group. |
The following table presents thermal decomposition data for the closely related compound, 2-Nitrobenzoic acid, which can serve as an estimate.
| Parameter | Value | Reference |
| Onset of Decomposition | 120-200 °C | [9] |
| Apparent Activation Energy (Ea) | 131.31 - 144.8 kJ mol⁻¹ | [1][10] |
| Heat of Decomposition (ΔHd) | 335.61 - 542.27 J g⁻¹ | [1] |
Experimental Protocols & Visualizations
Protocol: General Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Application of Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C.
-
Basic: Mix the stock solution with an equal volume of 1 M NaOH. Keep at 60°C.
-
Oxidative: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature.
-
Thermal (Solution): Heat the stock solution at 80°C.
-
Photolytic: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways for this compound based on its functional groups. The exact structures of the degradation products would need to be confirmed experimentally.
Troubleshooting Logic for Unexpected Chromatographic Peaks
This diagram provides a logical workflow for troubleshooting the appearance of unexpected peaks in your analytical chromatogram.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal decomposition of 2-nitrobenzoic acid [iris.cnr.it]
- 3. kirj.ee [kirj.ee]
- 4. iajpr.com [iajpr.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis Kinetics at the Air-Water Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
troubleshooting low yield in nitrobenzoic acid synthesis.
Welcome to the technical support center for the synthesis of nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nitrobenzoic acid, with a primary focus on the production of m-nitrobenzoic acid via electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomer formed during the direct nitration of benzoic acid, and why?
The major product of the direct nitration of benzoic acid is m-nitrobenzoic acid. The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivation is more pronounced at the ortho and para positions due to resonance effects. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the meta position, which is less deactivated. Typically, the nitration of benzoic acid yields predominantly the meta isomer, with smaller amounts of the ortho (approximately 20%) and para (approximately 1.5-2%) isomers being formed as byproducts.[1]
Q2: My reaction yield of m-nitrobenzoic acid is significantly lower than expected. What are the common causes?
Low yields in the synthesis of m-nitrobenzoic acid can often be attributed to several factors:
-
Inadequate Temperature Control: The nitration of benzoic acid is an exothermic reaction. If the temperature is not kept low (ideally between 0-15°C), side reactions such as the formation of dinitro or trinitro derivatives can occur, which will reduce the yield of the desired mononitrated product.[2][3]
-
Improper Reagent Addition: The nitrating mixture (concentrated nitric and sulfuric acids) must be added slowly and with efficient stirring to the benzoic acid solution to prevent localized overheating and subsequent side reactions.
-
Presence of Water: Moisture in the reaction flask or reagents can dilute the nitrating mixture, reducing its effectiveness in generating the necessary nitronium ion (NO₂⁺) for the reaction to proceed efficiently.
-
Loss During Work-up: The product can be lost during the isolation and purification steps. Ensure complete precipitation by pouring the reaction mixture into a sufficient amount of ice water. When washing the crude product, use ice-cold water to minimize dissolution.
Q3: I am observing the formation of multiple products or a dark-colored, tar-like substance. What does this indicate?
The formation of multiple products, often indicated by a broad melting point range of the crude product, suggests a lack of selectivity in the nitration reaction. This is typically caused by:
-
High Reaction Temperature: As mentioned, elevated temperatures can lead to the formation of dinitro and trinitrobenzoic acids, as well as other side products.[2]
-
Incorrect Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial for the efficient generation of the nitronium ion. An inappropriate ratio can lead to side reactions.
A dark coloration or the formation of tar-like substances often points to oxidative side reactions or decomposition of the starting material or product, which can be caused by excessively high temperatures or the use of overly concentrated or impure reagents.
Q4: How can I effectively purify the crude m-nitrobenzoic acid?
The most common and effective method for purifying crude m-nitrobenzoic acid is recrystallization. Water is a suitable solvent for this purpose as m-nitrobenzoic acid has a significantly higher solubility in hot water compared to cold water.[1] For a more detailed protocol, please refer to the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction is stirred for a sufficient amount of time at the recommended temperature. Verify the concentration and purity of the nitric and sulfuric acids. |
| Suboptimal reaction temperature. | Maintain the reaction temperature between 0-15°C using an ice bath. Monitor the temperature closely during the addition of the nitrating mixture. | |
| Loss of product during work-up. | Ensure complete precipitation by pouring the reaction mixture over a large volume of crushed ice with vigorous stirring. Wash the filtered product with ice-cold water to minimize solubility losses. | |
| Formation of Multiple Isomers | High reaction temperature. | Strictly maintain the reaction temperature below 15°C to favor the formation of the meta isomer. |
| Incorrect ratio of nitrating agents. | Use a well-defined and pre-cooled mixture of concentrated nitric and sulfuric acids. A common ratio is approximately 1:1 by volume. | |
| Product is Dark or Tarry | Runaway side reactions (oxidation, excessive nitration). | This is often due to a loss of temperature control. Repeat the experiment with stricter temperature monitoring and slower addition of the nitrating mixture. Ensure the purity of the starting benzoic acid. |
| Difficulty in Product Isolation | Incomplete precipitation. | Ensure the reaction mixture is poured into a sufficiently large volume of ice water to cause complete precipitation of the product. |
| Product "oiling out" instead of crystallizing. | This can happen if the product is impure or if the quenching solution is not cold enough. Ensure vigorous stirring in a large volume of ice water. If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure m-nitrobenzoic acid. |
Experimental Protocols
Synthesis of m-Nitrobenzoic Acid
This protocol is a standard laboratory procedure for the nitration of benzoic acid.
Materials:
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Distilled water
Procedure:
-
In a flask, carefully add a measured amount of concentrated sulfuric acid and cool it in an ice bath to below 10°C.
-
Slowly add benzoic acid to the cold sulfuric acid with continuous stirring until it dissolves.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[4]
-
Add the cold nitrating mixture dropwise to the benzoic acid solution, maintaining the reaction temperature below 15°C.[4] Vigorous stirring is essential during this addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes.[4]
-
Pour the reaction mixture over a large amount of crushed ice to precipitate the crude m-nitrobenzoic acid.[4]
-
Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid.[4]
Recrystallization of m-Nitrobenzoic Acid
Procedure:
-
Transfer the crude m-nitrobenzoic acid to a beaker.
-
Add a minimum amount of hot water to dissolve the solid completely. m-Nitrobenzoic acid is soluble in about 20 parts of boiling water.[1]
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Dry the crystals thoroughly. The melting point of pure m-nitrobenzoic acid is 140-142°C.
Data Presentation
Effect of Temperature on Nitration of Methyl Benzoate (A precursor to m-Nitrobenzoic Acid)
| Reaction Temperature (°C) | Yield of Methyl m-nitrobenzoate | Observations |
| 5-15 | 81-85% | Clean reaction with minimal side products.[3] |
| 50 | Lower yield (e.g., ~70%) | Increased formation of oily byproducts.[3] |
| 70 | Significantly lower yield (e.g., ~47%) | Substantial formation of oily byproducts, including dinitro compounds.[3] |
Solubility of Nitrobenzoic Acid Isomers
| Isomer | Solubility in Water ( g/100 mL at 20-25°C) | Solubility in Ethanol ( g/100 mL) |
| o-Nitrobenzoic Acid | ~0.75 | High |
| m-Nitrobenzoic Acid | ~0.35 | High |
| p-Nitrobenzoic Acid | ~0.04 | Moderate |
Visualizations
Caption: Troubleshooting workflow for low yield in nitrobenzoic acid synthesis.
Caption: Simplified mechanism for the nitration of benzoic acid.
References
Technical Support Center: Synthesis of Nitrobenzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of nitrobenzoic acids. The information is tailored for researchers, scientists, and drug development professionals to help mitigate side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitration of benzoic acid and what is the underlying chemical principle? A1: The major product of the nitration of benzoic acid is m-nitrobenzoic acid (3-nitrobenzoic acid).[1][2][3] The carboxylic acid (-COOH) group is an electron-withdrawing and deactivating group.[3][4][5] This deactivating nature means it slows the overall rate of reaction compared to the nitration of benzene.[4] Through both inductive and resonance effects, the -COOH group withdraws electron density from the aromatic ring, particularly at the ortho and para positions.[1][4] This leaves the meta position as the most electron-rich and therefore the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).[1][3][5]
Q2: What are the most common side products in this synthesis? A2: The most common side products are other positional isomers, primarily o-nitrobenzoic acid (2-nitrobenzoic acid) and, to a lesser extent, p-nitrobenzoic acid (4-nitrobenzoic acid).[6][7] Under typical conditions, the product mixture may contain approximately 20% ortho-isomer and 1.5% para-isomer.[7][8] Furthermore, if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent), over-nitration can occur, leading to the formation of dinitro-derivatives like 3,5-dinitrobenzoic acid .[1][4][9]
Q3: Why is temperature control critical during the nitration of benzoic acid? A3: Strict temperature control is crucial for minimizing the formation of side products.[10] The nitration reaction is exothermic, and higher temperatures increase the rate of reaction at all positions, but can particularly lead to a higher proportion of the ortho-isomer.[10] To favor the formation of the desired meta-isomer, the reaction is typically conducted at low temperatures, often between 0°C and 5°C.[8][10] Elevated temperatures also significantly increase the risk of over-nitration, producing unwanted dinitrobenzoic acids.[4]
Q4: How can the different nitrobenzoic acid isomers be separated after the reaction? A4: Separating the isomers is challenging due to their similar chemical structures and physical properties.[11] The primary methods employed are fractional crystallization and chromatography.[11][12]
-
Fractional Crystallization: This technique leverages slight differences in the solubility of the isomers in a given solvent. For example, the ortho-isomer is significantly more soluble in water than the para-isomer, which can aid in their separation.[12] Adjusting the pH is also a critical parameter, as it affects the ionization state and thus the solubility of these acidic compounds.[11]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and column chromatography can effectively separate the isomers by exploiting subtle differences in their polarity and interaction with the stationary phase.[11][13][14] Reversed-phase HPLC using a C18 column with an eluent containing an organic modifier (like 2-propanol) and an acid (like acetic acid) to suppress ionization has proven effective.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete Reaction: Insufficient reaction time or temperature was too low. 2. Loss During Workup: Product may be partially soluble in the wash solutions, especially if excessive washing is performed. | 1. Ensure the nitrating mixture is added slowly and allow the reaction to stir for the recommended time (e.g., 10-15 minutes after addition is complete) while maintaining the cold temperature.[10] 2. When washing the precipitated product, use ice-cold water to minimize solubility losses.[10] |
| High Percentage of o-Nitrobenzoic Acid Impurity | High Reaction Temperature: The temperature of the reaction mixture exceeded the optimal range (e.g., > 5-10°C).[10] | Maintain strict temperature control throughout the addition of the nitrating mixture. Use an ice/salt bath to keep the temperature below 5°C, and preferably below 0°C.[10] Add the nitrating mixture very slowly to allow for efficient cooling.[10] |
| Formation of 3,5-Dinitrobenzoic Acid | Harsh Reaction Conditions: The temperature was too high, the reaction time was too long, or an overly potent nitrating agent (e.g., fuming nitric acid) was used.[1][4] | Use standard concentrated nitric and sulfuric acids.[10] Adhere to the recommended reaction time and maintain low-temperature control to prevent a second nitration event. |
| Product is Yellow or Brownish | Impurities: Presence of nitrogen oxides or other side-reaction products. Prolonged heating during workup can also cause discoloration.[6] | 1. Ensure high-purity starting materials. 2. Purify the crude product by recrystallization. A common method is recrystallization from water or 1% aqueous hydrochloric acid, which can yield a light cream-colored product.[6][10] |
| Product Fails to Precipitate or is Oily | Incomplete Reaction: A significant amount of benzoic acid may remain unreacted. Supersaturation: The product may be slow to crystallize from the ice/water mixture. | 1. Verify that all reagents were added in the correct stoichiometry. 2. After pouring the reaction mixture over ice, stir vigorously to induce precipitation.[10] If necessary, scratch the inside of the beaker with a glass rod to provide a nucleation site for crystal growth. |
Quantitative Data Summary
Table 1: Typical Isomer Distribution in the Nitration of Benzoic Acid
| Isomer | Position | Approximate Yield (%) |
| 2-Nitrobenzoic Acid | Ortho | ~20%[7][8] |
| 3-Nitrobenzoic Acid | Meta | ~78.5% |
| 4-Nitrobenzoic Acid | Para | ~1.5%[7][8] |
Table 2: Acidity of Nitrobenzoic Acid Isomers
A lower pKa value indicates a stronger acid. The position of the electron-withdrawing nitro group significantly influences the acidity of the carboxylic acid.[15]
| Compound | Isomer Position | pKa Value |
| Benzoic Acid | - | 4.20[15] |
| 2-Nitrobenzoic Acid | Ortho | 2.17[15] |
| 3-Nitrobenzoic Acid | Meta | 3.45[15] |
| 4-Nitrobenzoic Acid | Para | 3.44[15] |
Experimental Protocols
Key Experiment: Nitration of Benzoic Acid to Synthesize 3-Nitrobenzoic Acid
This protocol is a representative method for the controlled nitration of benzoic acid, designed to maximize the yield of the meta-isomer.[10]
Materials:
-
Benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
Procedure:
-
Prepare the Nitrating Mixture: In a small Erlenmeyer flask, slowly add 1 mL of concentrated H₂SO₄ to 0.67 mL of concentrated HNO₃ for each gram of benzoic acid to be used. This addition should be done while cooling the flask in an ice/salt bath to a temperature of 0°C or less. Keep this nitrating mixture cold.[10]
-
Prepare the Reaction Mixture: In a separate large beaker (to maximize cooling surface area), add 2.5 mL of concentrated H₂SO₄ for each gram of benzoic acid. Cool this beaker in an ice/salt bath to 0°C or less.[10]
-
Dissolve Benzoic Acid: Slowly add the dry, solid benzoic acid to the cold sulfuric acid in small portions, ensuring the temperature remains below 0°C and never exceeds 5°C. The resulting mixture may be a thick paste.[10]
-
Nitration: Double-check that both the nitrating mixture and the reaction mixture are below 0°C. Using a disposable pipette, add the cold nitrating mixture to the cold, stirring reaction mixture drop by drop. The rate of addition must be slow enough to ensure the temperature of the reaction mixture stays below 5°C.[10]
-
Reaction Completion: After all the nitrating mixture has been added, continue to stir the mixture in the ice bath for an additional 10-15 minutes.[10]
-
Precipitation: Pour the cold reaction mixture over a slurry of approximately 100 g of ice and 100 mL of water. Stir the mixture vigorously to break up any lumps and ensure complete precipitation of the product.[10]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake repeatedly with cold water. Allow the product to air dry.[10] If further purification is needed, the crude product can be recrystallized from water or dilute aqueous acid.[6][10]
Visualizations
Caption: Experimental workflow for the synthesis of nitrobenzoic acid.
Caption: Logical relationship of nitration side reactions.
References
- 1. quora.com [quora.com]
- 2. testbook.com [testbook.com]
- 3. The major product of nitration of benzoic acid is A class 12 chemistry CBSE [vedantu.com]
- 4. fvs.com.py [fvs.com.py]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. quora.com [quora.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Nitration of Substituted Benzoic Acids
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective nitration of substituted benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the regioselective nitration of substituted benzoic acids?
The main challenge is controlling the position of nitration on the aromatic ring.[1] The carboxylic acid group (-COOH) is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles, like the nitronium ion (NO₂⁺), to the meta position.[1][2][3] However, the presence of other substituents on the benzoic acid ring introduces competing directing effects, which can lead to a mixture of ortho, meta, and para isomers.[1] Achieving a high yield of a single, desired isomer is the primary experimental goal.
Q2: Why does the carboxylic acid group direct nitration to the meta position?
The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature.[2][3] It pulls electron density from the aromatic ring through both inductive and resonance effects, particularly from the ortho and para positions.[1][2] This destabilizes the carbocation intermediates (sigma complexes) that would be formed during an attack at the ortho or para positions.[1][4][5] Consequently, the meta position, which is less deactivated, becomes the favored site for electrophilic attack.[1][4]
Q3: How do other substituents on the benzoic acid ring affect regioselectivity?
Other substituents exert their own directing effects, which may reinforce or conflict with the meta-directing influence of the carboxylic acid group.[1]
-
Activating Groups (e.g., -CH₃, -OH, -OCH₃): These groups are typically ortho, para-directors.[1][6] Their presence often leads to a complex mixture of products as they activate the positions ortho and para to themselves, competing with the meta-directing effect of the carboxyl group.[7]
-
Deactivating Groups (e.g., -NO₂, -CN, Halogens): These groups are generally meta-directors (with the exception of halogens, which are deactivating but ortho, para-directing).[8][9] The presence of another meta-directing group will further deactivate the ring and typically direct the incoming nitro group to a position that is meta to both substituents, if sterically feasible.
Directing Effects on Substituted Benzoic Acids
Caption: Logical flow of substituent effects on nitration regioselectivity.
Troubleshooting Guides
Problem 1: Low yield of the desired nitrobenzoic acid isomer.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction's progress using Thin Layer Chromatography (TLC) or ¹H NMR to ensure it has run to completion.[7]- Verify the purity and concentration of the nitric and sulfuric acids, as the formation of the nitronium ion depends on a strong acid catalyst.[10] |
| Substrate is Too Deactivated | - For benzoic acids with multiple electron-withdrawing groups, consider using stronger nitrating agents (e.g., fuming nitric acid) or cautiously increasing the reaction temperature. Note that harsher conditions may decrease selectivity.[1] |
| Loss of Product During Workup | - Nitrobenzoic acids can have some solubility in water. Ensure precipitation and filtration are performed in an ice bath to minimize product loss.[1]- When performing a liquid-liquid extraction, ensure the aqueous phase is sufficiently acidic to keep the carboxylic acid in its less water-soluble protonated form. |
Problem 2: Poor regioselectivity resulting in a mixture of isomers.
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | - Temperature control is critical for regioselectivity.[1] For many nitrations, maintaining a low and constant temperature (e.g., 0-5 °C) is crucial.[7][11] Higher temperatures can overcome the activation energy differences between positions, leading to more mixed products. |
| Conflicting Directing Groups | - When an activating (ortho, para-director) and a deactivating (meta-director) group are present, a mixture is often unavoidable. The strategy is to optimize conditions to favor one isomer.- Leverage Steric Hindrance: Bulky groups can block the ortho positions, favoring nitration at less sterically hindered sites.[12] For example, in the nitration of 4-methylbenzoic acid, the position ortho to the methyl group and meta to the carboxyl group is often favored.[7]- Thermodynamic vs. Kinetic Control: Lower reaction temperatures generally favor the kinetically controlled product. Rapidly quenching the reaction after the starting material is consumed can prevent potential isomerization.[7] |
| Incorrect Rate of Addition | - The nitrating mixture should be added slowly and dropwise to the solution of the benzoic acid derivative.[7][13] A rapid addition can cause localized temperature spikes, leading to side reactions and reduced selectivity. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common nitration issues.
Quantitative Data on Regioselectivity
The regioselectivity of nitration is highly dependent on the nature of the substituent already present on the aromatic ring. The following table summarizes the product distribution for the nitration of several relevant substituted benzenes.
| Substrate | Substituent | Directing Effect | Ortho (%) | Meta (%) | Para (%) | Relative Rate (vs. Benzene=1) |
| Toluene | -CH₃ | Activating, o,p-directing | 58.5 | 4.5 | 37 | 25 |
| t-Butylbenzene | -C(CH₃)₃ | Activating, o,p-directing | 16 | 8 | 75 | 16 |
| Chlorobenzene | -Cl | Deactivating, o,p-directing | 30 | 1 | 69 | 0.033 |
| Ethyl Benzoate | -COOCH₂CH₃ | Deactivating, m-directing | 28 | 68 | 4 | 0.003 |
Table adapted from various sources, including product distribution data.[1][12]
Experimental Protocols
Key Experiment: General Protocol for the Nitration of a Substituted Benzoic Acid
This protocol is a general guideline and should be adapted based on the specific substrate and safety considerations. Always consult Safety Data Sheets (SDS) and perform a thorough risk assessment before beginning any experiment.
Materials:
-
Substituted benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice/salt bath (target 0 °C or below), slowly and carefully add a calculated volume of concentrated sulfuric acid to the required volume of concentrated nitric acid with constant stirring.[1][11] Keep this mixture cold until use.
-
Preparation of the Reaction Mixture: In a separate, larger beaker or flask suitable for the reaction scale, dissolve the substituted benzoic acid in concentrated sulfuric acid.[7] Cool this mixture in an ice bath to 0-5 °C.[7][11] The mixture may become a paste.[1][11]
-
Nitration Reaction: Using a dropping funnel or pipette, add the cold nitrating mixture dropwise to the cold benzoic acid solution.[13] It is critical to maintain the reaction temperature below 5-10 °C throughout the addition.[1][7] Use vigorous stirring to ensure proper mixing and heat dissipation.
-
Reaction Completion: After the addition is complete, allow the mixture to continue stirring in the ice bath for an additional 15-30 minutes, or until TLC analysis indicates the consumption of the starting material.[1][7]
-
Product Isolation: Very slowly and carefully pour the entire reaction mixture over a large volume of crushed ice and water with vigorous stirring.[1][11] The nitrobenzoic acid product should precipitate as a solid.
-
Purification: Isolate the solid product by vacuum filtration. Wash the filter cake repeatedly with large volumes of cold water to remove all residual acid.[1][11] The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).[11][13]
Standard Experimental Workflow
Caption: A typical experimental workflow for the nitration of benzoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. fvs.com.py [fvs.com.py]
- 3. Nitration of benzoic acid gives A Ortho and para nitrobenzoic class 12 chemistry CBSE [vedantu.com]
- 4. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. westfield.ma.edu [westfield.ma.edu]
handling and storage best practices for 2-Nitro-5-(trifluoromethoxy)benzoic acid.
Technical Support Center: 2-Nitro-5-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for this compound. This guide provides best practices for handling and storage, along with troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: Ingestion can be harmful.[3]
Always consult the Safety Data Sheet (SDS) before handling this compound.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored under the following conditions:
-
Container: Keep the container tightly closed when not in use.[1][4]
-
Environment: Store in a dry, cool, and well-ventilated area.[1][2]
-
Temperature: Recommended storage is at room temperature or between 2-8°C, sealed in a dry environment.[5][6]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE is essential to ensure safety. The following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Wear protective gloves.[1]
-
Respiratory Protection: In case of inadequate ventilation or when creating dust, use a NIOSH-approved respirator.[1][3]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound in a laboratory setting.
Problem 1: The compound has changed color or appearance during storage.
-
Possible Cause: This could indicate degradation or contamination of the compound. Improper storage, such as exposure to moisture, light, or incompatible materials, can lead to decomposition.
-
Solution:
-
Do not use the discolored compound as its purity may be compromised, which could affect experimental results.
-
Review your storage conditions to ensure they align with the recommended guidelines (cool, dry, well-ventilated, and away from incompatible substances).
-
If the integrity of the compound is critical, it is advisable to use a fresh, unopened container.
-
Problem 2: Inconsistent experimental results are being observed.
-
Possible Cause: Inconsistent results can stem from the degradation of the compound, improper handling leading to contamination, or inaccurate measurements.
-
Solution:
-
Verify Purity: If possible, verify the purity of the compound using an appropriate analytical technique such as NMR or HPLC.
-
Standardize Handling Procedures: Ensure that the same handling procedures are followed for each experiment. This includes using clean, dry glassware and utensils to prevent cross-contamination.
-
Accurate Weighing: Use a calibrated analytical balance for precise measurements, as the compound is a solid.
-
Problem 3: The compound is not dissolving as expected.
-
Possible Cause: Solubility can be affected by the choice of solvent, temperature, and the purity of the compound.
-
Solution:
-
Consult Solubility Data: Refer to any available solubility data for this compound. While specific solvents were not detailed in the provided results, benzoic acid derivatives often have better solubility in organic solvents than in water.
-
Gentle Heating: Gentle warming and sonication can aid in the dissolution process. However, be cautious as excessive heat may degrade the compound.
-
Solvent Selection: If the current solvent is ineffective, consider using a different, compatible solvent. Small-scale solubility tests can help identify a suitable solvent for your application.
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 189359-65-7 | [1][2][5] |
| Molecular Formula | C8H4F3NO5 | [1][5] |
| Molecular Weight | 251.12 g/mol | [5] |
| Physical State | Solid | [1] |
| Melting Point | 97.8 - 98.5 °C | [1] |
| Boiling Point | 343 °C | [5] |
| Density | 1.628 g/cm³ | [5] |
| Flash Point | 161 °C | [5] |
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
-
Preparation: Before handling, ensure you are in a well-ventilated area, such as a chemical fume hood.[1] Wear all required personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Container Handling: Allow the container to reach room temperature before opening to prevent moisture condensation.
-
Weighing:
-
Use a clean, dry spatula and a calibrated analytical balance.
-
To avoid generating dust, handle the solid material gently.[7]
-
Weigh the desired amount of the compound onto weighing paper or directly into a suitable vessel.
-
-
Post-Weighing:
Mandatory Visualizations
Caption: Workflow for handling and storage of this compound.
Caption: Logical flow for responding to a small spill of the compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Nitro-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid(50594-66-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound CAS#: 189359-65-7 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of 2-Nitro-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Nitro-5-(trifluoromethoxy)benzoic acid, a key intermediate in organic synthesis. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of starting materials in the development of pharmaceutical compounds and other advanced materials.
Here, we compare a rapid isocratic screening method (Method A) with a high-resolution gradient method (Method B). The comparison is based on their effectiveness in separating the main compound from a potential process-related impurity, specifically the positional isomer 2-Nitro-3-(trifluoromethoxy)benzoic acid.
Experimental Protocols
Detailed methodologies for sample preparation and the two HPLC methods are provided below. These protocols are designed to be robust and reproducible for quality control and research applications.
Reagents and Materials
-
This compound: Reference Standard (≥99.5% purity) and analytical sample.
-
2-Nitro-3-(trifluoromethoxy)benzoic acid: Potential impurity reference standard.
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: Deionized or Milli-Q grade.
-
Trifluoroacetic acid (TFA): HPLC grade (≥99.5%).
-
Methanol: HPLC grade.
Standard and Sample Preparation
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used for all dilutions.[1]
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Impurity Stock Solution (100 µg/mL): Accurately weigh 5 mg of the 2-Nitro-3-(trifluoromethoxy)benzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution (Spiked Sample): Combine 1.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity Stock Solution in a 10 mL volumetric flask and dilute to volume with the diluent. This creates a solution containing 50 µg/mL of the main analyte and 10 µg/mL of the impurity.
-
Sample Solution (500 µg/mL): Accurately weigh 25 mg of the analytical sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. All solutions should be filtered through a 0.45 µm syringe filter before injection.[2]
HPLC Instrumentation and Conditions
Two distinct methods were developed and compared on a standard HPLC system equipped with a UV detector.
| Parameter | Method A: Rapid Isocratic Screening | Method B: High-Resolution Gradient |
| Column | Standard C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Composition | 55% A : 45% B | Time (min) |
| 0.0 | ||
| 15.0 | ||
| 15.1 | ||
| 20.0 | ||
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 40°C |
| Detection (UV) | 254 nm | 254 nm |
| Injection Vol. | 10 µL | 10 µL |
| Run Time | 8 minutes | 20 minutes |
Data Presentation and Comparison
The performance of each method was evaluated based on its ability to separate the active compound from its key isomer, analysis time, and peak shape. The following table summarizes the comparative quantitative data obtained from the analysis of the system suitability solution.
| Performance Metric | Method A: Rapid Isocratic Screening | Method B: High-Resolution Gradient |
| Retention Time (Main Peak) | 4.2 min | 11.8 min |
| Retention Time (Impurity Peak) | 4.5 min | 12.5 min |
| Resolution (Rs) | 1.4 | 2.8 |
| Tailing Factor (Main Peak) | 1.6 | 1.1 |
| Total Run Time | 8 min | 20 min |
-
Resolution (Rs): A value ≥ 2.0 indicates baseline separation.
-
Tailing Factor: A value of 1.0 indicates a perfectly symmetrical peak.
Experimental Workflow Visualization
The logical flow of the purity analysis process, from sample handling to final reporting, is a critical component of quality control. The following diagram illustrates this standard workflow.
Caption: General workflow for HPLC purity analysis.
Comparison and Conclusion
Method A (Rapid Isocratic Screening): This method offers a significantly faster analysis time, making it ideal for high-throughput screening, in-process controls, or situations where the impurity profile is well-understood and baseline separation is not strictly required. However, the resolution of 1.4 indicates that the main peak and the isomer are not fully separated, which could lead to inaccurate quantification if the impurity levels are close to the reporting threshold. The higher tailing factor also suggests suboptimal peak shape.
Method B (High-Resolution Gradient): Method B provides superior separation with a resolution value of 2.8, achieving baseline separation between the main compound and the critical isomer. The use of a Phenyl-Hexyl column offers alternative selectivity for aromatic compounds, which contributes to the improved resolution.[3] The peak shape is excellent, with a tailing factor close to unity. While the run time is longer, this method is far more suitable for final quality control, stability testing, and accurate impurity profiling where clear separation is paramount.
Recommendation: For routine, rapid checks where speed is the priority, Method A is a viable option. For all applications requiring accurate purity determination and robust impurity profiling, such as final product release or reference standard characterization, Method B is the recommended choice due to its superior resolving power and peak integrity.
References
Characterization of 2-Nitro-5-(trifluoromethoxy)benzoic Acid: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral characterization of 2-Nitro-5-(trifluoromethoxy)benzoic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific compound, this document focuses on a predicted characterization based on established spectroscopic principles and a comparison with closely related, experimentally characterized analogues.
Executive Summary
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough structural confirmation is paramount for its use in research and development. This guide outlines the expected ¹H NMR, ¹³C NMR, and mass spectral data for the target compound and compares it with data from structurally similar molecules. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their own characterization efforts.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted NMR and MS data for this compound and compare it with the experimental data of selected analogues. The predictions are based on the known effects of the nitro (-NO₂), trifluoromethoxy (-OCF₃), and carboxylic acid (-COOH) functional groups on the benzene ring.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | Carboxylic Acid Proton (ppm) | Solvent |
| This compound (Predicted) | ~8.3-8.5 (d, H-3), ~7.8-8.0 (dd, H-4), ~7.6-7.8 (d, H-6) | ~10-13 | DMSO-d₆ |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 8.70 (d, J = 2.2 Hz, 1H), 8.40 (d, J = 2.2 Hz, 1H) | - | DMSO-d₆ |
| 2-Nitrobenzoic acid | 8.15 (dd, 1H), 7.90 (td, 1H), 7.75 (td, 1H), 7.68 (dd, 1H) | ~13.5 | DMSO-d₆ |
| 2-Fluoro-5-nitrobenzoic acid | 8.45 (dd, 1H), 8.35 (ddd, 1H), 7.55 (t, 1H) | - | CDCl₃ |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound | C=O (ppm) | C-NO₂ (ppm) | C-OCF₃ (ppm) | Aromatic Carbons (ppm) | OCF₃ (ppm) | Solvent |
| This compound (Predicted) | ~165 | ~148 | ~147 (q) | ~135, ~128, ~125, ~122, ~120 | ~120 (q) | DMSO-d₆ |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 164.3 | 149.7 |
A Comparative Guide to the Reactivity of 2-Nitro-5-(trifluoromethoxy)benzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-Nitro-5-(trifluoromethoxy)benzoic acid and its constitutional isomers. The strategic placement of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups on the benzoic acid framework significantly influences the molecule's electronic properties, acidity, and reactivity in key organic transformations. Understanding these differences is crucial for the rational design of synthetic routes and the development of novel pharmaceutical agents. This document summarizes key physicochemical properties, details relevant experimental protocols, and visualizes the underlying principles of reactivity.
Introduction to Substituent Effects
The reactivity of a substituted benzoic acid is primarily governed by the electronic effects of its substituents. Both the nitro group and the trifluoromethoxy group are potent electron-withdrawing groups (EWGs). Their effects can be understood through a combination of inductive and resonance effects:
-
Nitro Group (-NO₂): Exerts a strong -I (inductive) and -M (mesomeric or resonance) effect, withdrawing electron density from the aromatic ring and stabilizing negative charges.
-
Trifluoromethoxy Group (-OCF₃): The highly electronegative fluorine atoms induce a very strong -I effect. While the oxygen atom can theoretically participate in +M resonance, the strong pull of the fluorine atoms significantly diminishes this effect, making the overall character strongly electron-withdrawing.
These electron-withdrawing properties are expected to increase the acidity of the carboxylic acid and influence the susceptibility of the aromatic ring to nucleophilic attack. The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ). The nitro group, for instance, has a large positive σ value, indicating its strong electron-withdrawing nature[1].
Physicochemical Properties and Acidity
The acidity of a benzoic acid derivative, quantified by its pKa value, is a direct measure of the stability of its carboxylate anion. Electron-withdrawing groups stabilize this anion, resulting in a lower pKa and therefore higher acidity.
Table 1: Comparison of Predicted and Known pKa Values of Substituted Benzoic Acids
| Compound | Substituent Positions | Predicted pKa | Experimental pKa |
| This compound | 2-NO₂, 5-OCF₃ | 1.86 ± 0.25 [2] | Not available |
| 2-Nitrobenzoic acid | 2-NO₂ | - | 2.17 |
| 3-Nitrobenzoic acid | 3-NO₂ | - | 3.45 |
| 4-Nitrobenzoic acid | 4-NO₂ | - | 3.44 |
| Benzoic acid | - | - | 4.20 |
Note: The pKa values for the nitrobenzoic acid isomers are provided for comparison to illustrate the significant acidifying effect of the nitro group, especially from the ortho position (the "ortho effect").
The isomers of this compound include:
-
3-Nitro-5-(trifluoromethoxy)benzoic acid
-
4-Nitro-2-(trifluoromethoxy)benzoic acid
-
4-Nitro-3-(trifluoromethoxy)benzoic acid
-
2-Nitro-3-(trifluoromethoxy)benzoic acid
-
2-Nitro-4-(trifluoromethoxy)benzoic acid
-
2-Nitro-6-(trifluoromethoxy)benzoic acid
-
3-Nitro-2-(trifluoromethoxy)benzoic acid
-
3-Nitro-4-(trifluoromethoxy)benzoic acid
-
4-Nitro-2-(trifluoromethoxy)benzoic acid
-
5-Nitro-2-(trifluoromethoxy)benzoic acid
The relative acidities of these isomers can be predicted based on the combined inductive and resonance effects of the substituents on the stability of the carboxylate anion.
Reactivity in Key Organic Reactions
The electron-deficient nature of the aromatic ring in these compounds dictates their reactivity in common organic transformations.
Esterification
The formation of an ester from a carboxylic acid and an alcohol is an equilibrium reaction. The reactivity of the carboxylic acid is influenced by the steric hindrance around the carboxyl group and the electronic nature of the aromatic ring. While strong electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, they also decrease the basicity of the carbonyl oxygen, which can affect the rate of acid-catalyzed esterification.
General Experimental Protocol for Esterification:
-
Reactants: Dissolve the nitro(trifluoromethoxy)benzoic acid isomer (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography or recrystallization.
Amide Formation
The direct formation of an amide from a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. Common methods include conversion to an acid chloride or the use of coupling agents.
General Experimental Protocol for Amide Formation (via Acid Chloride):
-
Acid Chloride Formation: To a solution of the nitro(trifluoromethoxy)benzoic acid isomer in an inert solvent (e.g., dichloromethane, toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane). Cool the solution in an ice bath and add the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl produced.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the amide product by chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAAr)
The presence of strong electron-withdrawing groups, particularly a nitro group, ortho or para to a potential leaving group (like a halogen), can activate the aromatic ring towards nucleophilic aromatic substitution. While the parent compounds discussed here do not have a leaving group other than the carboxylic acid (which is not a typical leaving group in SNAr), their halogenated derivatives would be highly susceptible to this type of reaction. The nitro and trifluoromethoxy groups would effectively stabilize the negatively charged Meisenheimer intermediate.
Visualizing Reactivity Principles
The following diagrams illustrate the electronic effects influencing the reactivity of these compounds.
Caption: Electronic effects of nitro and trifluoromethoxy groups on benzoic acid reactivity.
Caption: Generalized workflow for the esterification of nitro(trifluoromethoxy)benzoic acids.
Conclusion
This compound and its isomers are highly activated benzoic acid derivatives. The potent electron-withdrawing nature of both the nitro and trifluoromethoxy substituents renders the carboxylic acid group highly acidic and the aromatic ring susceptible to nucleophilic attack, particularly when a suitable leaving group is present. The precise reactivity of each isomer is a nuanced interplay of inductive and resonance effects, dictated by the substitution pattern. While comprehensive experimental data for all isomers is currently limited, the principles outlined in this guide, supported by data from analogous compounds, provide a robust framework for predicting their chemical behavior and for designing efficient synthetic strategies in research and drug development. Further experimental investigation is warranted to fully quantify the reactivity of this interesting class of compounds.
References
A Comparative Guide to 2-Nitro-5-(trifluoromethoxy)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid for Researchers and Drug Development Professionals
An objective analysis of two fluorinated benzoic acid derivatives, highlighting their distinct chemical properties, synthetic pathways, and potential applications in medicinal chemistry.
This guide provides a detailed comparison of 2-Nitro-5-(trifluoromethoxy)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, two structurally related compounds with significant potential in drug discovery and fine chemical synthesis. The presence of fluorine-containing moieties in both molecules imparts unique electronic properties that can influence their reactivity, bioavailability, and metabolic stability. This document summarizes their key physicochemical characteristics, details their respective synthetic protocols, and discusses their known and potential biological activities, supported by available experimental data.
At a Glance: Comparative Summary
| Property | This compound | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |
| Molecular Formula | C₈H₄F₃NO₅ | C₈H₃ClF₃NO₄ |
| Molecular Weight | 251.12 g/mol | 269.56 g/mol [1] |
| CAS Number | 189359-65-7 | 22227-59-4 |
| Appearance | Solid | Solid |
| Boiling Point | 343 °C | 329.8 ± 42.0 °C (Predicted) |
| Density | 1.628 g/cm³ | 1.692 ± 0.06 g/cm³ (Predicted) |
| Key Application | Research intermediate | Precursor for antitubercular agents[2][3][4] |
Physicochemical Properties and Spectroscopic Data
A detailed comparison of the known physical and spectroscopic data for the two compounds is presented below.
Table 1: Physicochemical Properties
| Property | This compound | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |
| Melting Point | Not available | Not available |
| Boiling Point | 343 °C | 329.8 ± 42.0 °C (Predicted) |
| Density | 1.628 g/cm³ | 1.692 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 161 °C | Not applicable |
Table 2: Spectroscopic Data
| Spectrum | This compound | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |
| ¹H NMR (DMSO-d₆) | Data not available | δ = 8.70 (d, J = 2.2 Hz, 1H), 8.40 (d, J = 2.2 Hz, 1H) ppm[2] |
| ¹³C NMR (DMSO-d₆) | Data not available | δ = 164.3, 149.7, 135.7, 129.7 (q, ³J = 4 Hz), 128.8 (q, ²J = 35 Hz), 127.2, 124.0 (q, ³J = 4 Hz), 122.3 (q, ¹J = 273 Hz) ppm[2] |
| FTIR (ATR) | Data not available | ν̃ = 3097 (C—H stretch), 2865 (O—H stretch), 1702 (C=O stretch), 1542, 1323 (NO₂ stretch), 1117 (C—F stretch) cm⁻¹[3] |
Synthesis and Experimental Protocols
The synthetic routes to these compounds differ, reflecting the distinct reactivity of their precursors.
Synthesis of this compound
Experimental Protocol (Hypothetical): To a cooled solution of 5-(trifluoromethoxy)benzoic acid in concentrated sulfuric acid, a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is complete. The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and purified by recrystallization.
Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid
The synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid has been reported and involves the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile followed by hydrolysis.[2][4]
Experimental Protocol: Nitration of 2-chloro-5-(trifluoromethyl)benzonitrile [2] 2-chloro-5-(trifluoromethyl)benzonitrile is reacted with a nitrating acid mixture. The resulting intermediate is then subjected to hydrolysis to yield 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. The crude product is typically purified by recrystallization.
Biological Activity and Applications
The distinct substitution patterns of these two molecules suggest different potential biological activities and applications.
This compound
Currently, there is limited publicly available data on the specific biological activity of this compound. However, the trifluoromethoxy group is known to increase lipophilicity and metabolic stability in drug candidates. Nitroaromatic compounds, in general, exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5][6] Further research is required to elucidate the specific biological profile of this compound.
2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid
This compound is a well-established precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs).[2][3][4] BTZs are a promising class of antitubercular agents that target the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3] The synthesis of potent antitubercular drugs from this benzoic acid derivative underscores its importance in medicinal chemistry.
Conclusion
This compound and 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are both valuable fluorinated building blocks for organic synthesis. While they share a common benzoic acid core with a nitro group, their distinct halogenated substituents lead to different physicochemical properties and, most notably, different established applications.
2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a well-characterized compound with a clear and significant role as a key intermediate in the synthesis of potent antitubercular drugs. Its synthetic route and spectroscopic properties are well-documented, making it a reliable choice for researchers in this field.
This compound , on the other hand, remains a less explored molecule. While the trifluoromethoxy group suggests potential for favorable pharmacokinetic properties in drug design, a lack of detailed synthetic protocols and biological data currently limits its direct comparison and application. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential in medicinal chemistry and materials science.
Researchers and drug development professionals should consider the well-established utility and data availability of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid for projects requiring a reliable synthetic precursor, particularly in the field of infectious diseases. This compound represents an opportunity for novel discovery, with its potential yet to be fully explored.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Nitrobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various nitrobenzoic acid derivatives. Summarizing key experimental data, this report offers a comprehensive overview of their antimicrobial, antifungal, and anticancer properties, supported by detailed experimental protocols and visualizations of relevant signaling pathways.
Nitrobenzoic acid derivatives, a class of aromatic compounds, have garnered significant scientific interest due to their broad spectrum of biological activities. These activities are largely attributed to the presence of the nitro group, which is a strong electron-withdrawing group, and the carboxyl group on the benzene ring. This unique chemical structure allows for diverse interactions with biological targets, making them promising candidates for the development of novel therapeutic agents. This guide synthesizes data from multiple studies to facilitate a comparative understanding of their potential.
Antimicrobial Activity: A Fight Against Bacteria and Fungi
Nitrobenzoic acid derivatives have demonstrated notable efficacy against a range of pathogenic bacteria and fungi. Their primary mechanism of action is often linked to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.
Antibacterial Activity
The antibacterial potential of nitrobenzoic acid derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The data below summarizes the minimum inhibitory concentrations (MIC) and zone of inhibition for selected derivatives.
| Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 2-Chloro-5-nitrobenzoic acid | S. aureus | - | 24-19 | [1] |
| 2-Chloro-5-nitrobenzoic acid derivative 1 | S. aureus | - | 27 | [1] |
| 2-Chloro-5-nitrobenzoic acid derivative 1 | E. coli | - | 17 | [1] |
| 2-Chloro-5-nitrobenzoic acid derivative 2 | MRSA | - | 16-14 | [1] |
| Benzoic acid | E. coli O157 | 1000 | - | [2] |
| 2-hydroxybenzoic acid | E. coli O157 | 1000 | - | [2] |
| 4-fluorophenyl substituted pyrazole derivative | S. aureus ATCC 33591 | 1 | - | [3] |
| 3,4-Dichloro derivative | S. aureus strains | 0.5 | - | [3] |
| 3,5-dichloro derivative | enterococci strains | 4 | - | [3] |
| Bromo-substituted derivative | S. aureus strains | 0.5 | - | [3] |
| 3,5-bis(trifluoromethyl)-substituted derivative | S. aureus strains | - | - | [3] |
| 3,5-dichloro-4-fluoro derivative | S. aureus ATCC 33591 | 0.5 | - | [3] |
Antifungal Activity
Several nitrobenzoic acid derivatives have also been investigated for their ability to inhibit the growth of pathogenic fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 2-aminobenzoic acid derivative 1 | C. albicans | 70 | [4] |
| 2-aminobenzoic acid derivative 2 | C. albicans | 70 | [4] |
| 2-aminobenzoic acid derivative 3 | C. albicans | 200 | [4] |
| 2-aminobenzoic acid derivative 4 | C. albicans | 175 | [4] |
Anticancer Activity: Targeting Uncontrolled Cell Growth
The potential of nitrobenzoic acid derivatives as anticancer agents is an emerging and promising area of research.[5] Their mechanisms of action are varied and can include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer progression. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-oxo-1, 4-dihydro-quinazolin-2-ylsulfanyl)-3-nitrobenzoic acid | MCF-7 (Breast) | 32.466 | |
| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivative 9 | Human colorectal cancer | 5.85 | [6] |
| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivative 18 | Human colorectal cancer | 4.53 | [6] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 2 | MCF-7 (Breast) | 18.7 | [6] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 (Breast) | 15.6 | [6] |
| Benzoic acid derivative with chloro group at 4th position 1 | HT-29 (Colon) | 15.3 | [6] |
| Benzoic acid derivative with chloro group at 4th position 2 | HT-29 (Colon) | 3.9 | [6] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [7] |
Anti-inflammatory Activity: Modulating the Immune Response
Certain nitro-substituted benzoic acid derivatives have shown potential in modulating inflammatory responses. Their mechanisms often involve the inhibition of key inflammatory enzymes. For instance, some derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
| Derivative | Target Enzyme | IC50 (µM) | Reference |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4) | COX-2 | 0.74 | [8] |
| Carboxylic acid analogue of FM4 (FM10) | COX-2 | 0.69 | [8] |
| Carboxylic acid analogue of FM4 (FM12) | COX-2 | 0.18 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for two key experiments cited in this guide.
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method is widely used to assess the antibacterial activity of chemical compounds.
1. Media and Inoculum Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize it.
-
Pour the sterile agar into petri dishes and allow it to solidify.
-
Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[9]
-
Evenly swab the entire surface of the MHA plates with the prepared bacterial suspension.[9]
2. Assay Procedure:
-
Aseptically bore wells (e.g., 6 mm diameter) into the seeded agar plates.[9]
-
Add a defined volume of the test compound solution (nitrobenzoic acid derivative) into each well.
-
Include positive controls (a known antibiotic) and negative controls (the solvent used to dissolve the compound).[10]
3. Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antibacterial activity.[10]
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]
2. Compound Treatment:
-
Prepare a series of dilutions of the test compound (nitrobenzoic acid derivative) in the culture medium.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Include wells for a vehicle control (solvent only) and a positive control (e.g., a known anticancer drug).[13]
3. MTT Addition and Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[12] During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[14]
4. Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11][13]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11] The intensity of the purple color is directly proportional to the number of viable cells.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.[13]
Signaling Pathway Visualizations
To better understand the mechanisms of action of nitrobenzoic acid derivatives, it is essential to visualize the cellular signaling pathways they modulate.
Caption: General experimental workflow for the screening of biological activities of nitrobenzoic acid derivatives.
Caption: Simplified NF-κB signaling pathway and potential inhibition by nitrobenzoic acid derivatives.
Caption: Simplified EGFR signaling pathway and a potential point of inhibition by nitrobenzoic acid derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistnotes.com [chemistnotes.com]
- 10. hereditybio.in [hereditybio.in]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
spectroscopic comparison of nitrobenzoic acid isomers.
A Spectroscopic Comparison of Nitrobenzoic Acid Isomers: A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzoic acids are a class of organic compounds with the formula C₇H₅NO₄, consisting of a benzene ring substituted with a carboxylic acid group and a nitro group. The three isomers—2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para)—are distinguished by the relative positions of these two functional groups.[1][2] This positional isomerism significantly influences their physical and chemical properties, which in turn dictates their applications in various fields, including pharmaceuticals and dye manufacturing.[2] A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of these isomers. This guide provides a comparative overview of the spectroscopic properties of the three nitrobenzoic acid isomers, supported by experimental data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Data Presentation
The following tables summarize the key spectroscopic data for 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid, allowing for a direct comparison of their characteristic spectral features.
Infrared (IR) Spectroscopy
The IR spectra of the nitrobenzoic acid isomers exhibit characteristic absorption bands for the carboxylic acid and nitro functional groups.[1]
| Functional Group | Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | ~3200-2500 | ~3100-2500 | ~3100-2500 |
| C=O (Carboxylic Acid) | Stretching | ~1700 | ~1700 | ~1700 |
| N-O (Nitro Group) | Asymmetric Stretching | ~1530 | ~1530 | ~1525 |
| N-O (Nitro Group) | Symmetric Stretching | ~1350 | ~1350 | ~1345 |
| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=C (Aromatic) | Stretching | ~1600-1450 | ~1600-1450 | ~1600-1450 |
Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.[1]
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy.
| Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~1345-1350 |
| Aromatic Ring Breathing | ~1000 | ~1000 | ~1000 |
| C-H Aromatic Stretch | ~3070 | ~3070 | ~3067 |
Note: Raman scattering intensity can be influenced by molecular polarizability.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical environment of the hydrogen and carbon atoms. Chemical shifts are reported in parts per million (ppm) relative to a standard reference and can vary with the solvent used.[2]
¹H NMR (in DMSO-d₆)
| Isomer | COOH Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| 2-Nitrobenzoic Acid | ~13.5 (s, 1H) | 8.00-8.03 (H-6), 7.88-7.90 (H-4), 7.81-7.82 (H-5), 7.79 (H-3) |
| 3-Nitrobenzoic Acid | ~13.5 (s, 1H) | 8.7-7.8 (m, 4H) |
| 4-Nitrobenzoic Acid | ~13.6 (s, 1H) | 8.3 (d, 2H), 8.1 (d, 2H) |
¹³C NMR (in DMSO-d₆)
| Isomer | Chemical Shifts (δ, ppm) |
| 2-Nitrobenzoic Acid | ~165.7 (C=O), 147.9 (C-2), 133.5 (C-4), 131.8 (C-6), 130.3 (C-1), 129.1 (C-5), 124.2 (C-3)[3] |
| 3-Nitrobenzoic Acid | ~165, 148, 136, 131, 130, 127, 123[2] |
| 4-Nitrobenzoic Acid | ~166, 150, 136, 131, 130, 124[2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The position of the nitro group affects the absorption maxima (λ_max).
| Isomer | λ_max (nm) in Ethanol |
| 2-Nitrobenzoic Acid | ~270 |
| 3-Nitrobenzoic Acid | ~260 |
| 4-Nitrobenzoic Acid | ~275 |
Note: The solvent can influence the exact position of the absorption maxima.
Mandatory Visualization
Caption: Experimental workflow for the spectroscopic comparison.
Caption: Relationship between isomers and analytical methods.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples of the nitrobenzoic acid isomers were prepared as KBr pellets. A small amount of the sample (1-2 mg) was ground with approximately 100-200 mg of dry KBr powder and pressed into a thin, transparent disk.[1][4]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.[1]
-
Data Acquisition: The spectrum was recorded in the mid-IR region (4000-400 cm⁻¹) by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.[1]
Raman Spectroscopy
-
Sample Preparation: A small amount of the solid nitrobenzoic acid isomer was placed directly onto a microscope slide or into a capillary tube.[1]
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[1]
-
Data Acquisition: The Raman spectrum was collected by focusing the laser onto the sample and collecting the scattered light. The data was typically acquired over a range of Raman shifts (e.g., 200-3500 cm⁻¹). The laser power and acquisition time were optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the nitrobenzoic acid isomer was dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[1][3]
-
Instrumentation: A nuclear magnetic resonance spectrometer (e.g., 400 MHz or 500 MHz).[1]
-
Data Acquisition: Both ¹H and ¹³C NMR spectra were acquired. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled experiment was performed to simplify the spectrum.[1][3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Stock solutions of each nitrobenzoic acid isomer were prepared by dissolving a known mass of the compound in a specific volume of ethanol. These stock solutions were then diluted to an appropriate concentration to ensure that the absorbance values were within the linear range of the instrument (typically 0.1-1.0).[1]
-
Instrumentation: A UV-Vis spectrophotometer.[1]
-
Data Acquisition: The UV-Vis spectrum was recorded over a wavelength range of 200-400 nm using a quartz cuvette with a path length of 1 cm.[1][3]
Conclusion
The spectroscopic data presented in this guide clearly demonstrates the distinct spectral fingerprints of 2-, 3-, and 4-nitrobenzoic acid.[1] The differences in their IR, Raman, NMR, and UV-Vis spectra are a direct consequence of the different substitution patterns on the benzene ring, which influences the electronic distribution and vibrational modes of the molecules.[1] This comparative guide serves as a valuable resource for researchers in the accurate identification and characterization of these important chemical compounds.
References
A Comparative Guide to Synthetic Alternatives for 2-Nitro-5-(trifluoromethoxy)benzoic Acid in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF3) group into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. 2-Nitro-5-(trifluoromethoxy)benzoic acid is a valuable building block for this purpose, particularly in the synthesis of complex heterocyclic systems. This guide provides an objective comparison of a primary synthetic route utilizing this benzoic acid derivative with a viable alternative pathway for the preparation of a key structural motif, the benzothiazinone core, which is found in promising antitubercular agents. The comparison is supported by experimental data drawn from analogous syntheses.
Comparative Analysis of Synthetic Pathways
The following table summarizes the key parameters for two distinct synthetic routes to a 6-(trifluoromethoxy)-8-nitro-1,3-benzothiazin-4-one scaffold. Route 1 is a proposed pathway starting from this compound, based on established syntheses of similar benzothiazinones. Route 2 presents an alternative approach commencing with the corresponding aminothiophenol.
| Parameter | Route 1: From this compound | Route 2: From 2-Amino-5-(trifluoromethoxy)benzenethiol |
| Starting Material | This compound | 2-Amino-5-(trifluoromethoxy)benzenethiol |
| Key Reagents | Thionyl chloride, Potassium thiocyanate, Secondary amine | β-ketoester (e.g., Ethyl acetoacetate), DMSO |
| Number of Key Steps | 2 (Acid activation and cyclization) | 1 (Condensation and oxidative cyclization) |
| Reported Overall Yield (for analogous trifluoromethyl compounds) | ~60-80%[1][2] | ~70-85%[3] |
| Reaction Conditions | Step 1: Reflux in SOCl₂. Step 2: Elevated temperature (e.g., 110 °C) in toluene.[1] | Elevated temperature in DMSO. |
| Advantages | Utilizes a commercially available substituted benzoic acid. The pathway is well-established for similar structures. | Fewer synthetic steps. Potentially higher overall yield. |
| Disadvantages | Requires the use of thionyl chloride, which is corrosive and moisture-sensitive. The synthesis of the starting benzoic acid can be multi-step. | The synthesis of the starting 2-aminobenzenethiol can be challenging and may involve hazardous reagents. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: Comparative workflow of benzothiazinone synthesis.
Experimental Protocols
The following are representative experimental protocols for the key transformations in the synthesis of benzothiazinone derivatives, adapted from literature procedures for analogous compounds.
Route 1: Synthesis from 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid (Analogous to the proposed route for the trifluoromethoxy compound)[2][4]
Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride
To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) in toluene, thionyl chloride (2.0-3.0 eq) is added. The mixture is heated to reflux for 2-4 hours. After the reaction is complete, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
Step 2: Synthesis of the Benzothiazinone Ring
The crude 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) is dissolved in a suitable solvent such as toluene. To this solution, potassium thiocyanate (1.1 eq) is added, and the mixture is stirred at an elevated temperature (e.g., 80-100 °C) for 1-2 hours to form the acyl isothiocyanate in situ. A solution of the desired secondary amine (1.0 eq) in the same solvent is then added, and the reaction is stirred for an additional 2-3 hours. The reaction mixture is then heated to reflux to effect cyclization. After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.
Route 2: Synthesis from 2-Amino-5-substituted-benzenethiols[3]
One-pot condensation and oxidative cyclization
A mixture of the appropriate 2-amino-5-substituted-benzenethiol (1.0 eq) and a β-diketone or β-ketoester (1.1 eq) in dimethyl sulfoxide (DMSO) is heated at 100-120 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 4H-1,4-benzothiazine derivative.
Conclusion
Both synthetic routes offer viable pathways to trifluoromethoxy-substituted benzothiazinone scaffolds. The choice of an optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the tolerance of the substrates to the specific reaction conditions. The direct one-pot cyclization from the aminothiophenol (Route 2) is more atom-economical and involves fewer steps. However, the synthesis of the requisite aminothiophenol may be more complex than the preparation of the substituted benzoic acid used in Route 1. Researchers should carefully consider these factors when planning the synthesis of novel benzothiazinone derivatives and other related heterocyclic systems.
References
- 1. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-Nitro-5-(trifluoromethoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rigorous structural confirmation of novel chemical entities is a cornerstone of chemical research and pharmaceutical development. Derivatives of 2-Nitro-5-(trifluoromethoxy)benzoic acid are of significant interest due to their potential applications as intermediates in the synthesis of pharmacologically active compounds. This guide provides a comparative overview of key analytical methods for the structural validation of these derivatives, presenting experimental data, detailed protocols, and a logical workflow to ensure accurate characterization.
The structural elucidation of these molecules relies on a combination of modern spectroscopic techniques. A multi-faceted approach, integrating data from various methods, is essential for unambiguous confirmation of the molecular structure, purity, and isomeric integrity of the synthesized compounds.
Core Analytical Techniques for Structural Elucidation
The primary methods for characterizing this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique that offers detailed insights into the molecular structure by analyzing the chemical environment of atomic nuclei like ¹H, ¹³C, and ¹⁹F.[1] It is indispensable for confirming the connectivity of atoms and the overall structure of the synthesized compound.[2]
-
Mass Spectrometry (MS): MS is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is crucial for determining the molecular weight of a compound and can provide structural clues based on its fragmentation patterns.[1][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations in covalent bonds.[3]
Data Presentation: Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for a representative this compound derivative compared to a related structure, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, for which experimental data is available.[4] This comparison highlights how substituent changes affect the spectroscopic signatures.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm) Data for the chloro-derivative is recorded in DMSO-d₆ at 400 MHz.[4]
| Compound | Aromatic Protons (Ar-H) | Carboxylic Acid Proton (-COOH) |
| This compound (Predicted) | δ ≈ 8.2-8.6 (m, 3H) | δ ≈ 11.0-13.0 (s, 1H) |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | δ = 8.70 (d, J = 2.2 Hz, 1H), 8.40 (d, J = 2.2 Hz, 1H)[4] | Not explicitly reported, but typically >10 ppm |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm) Data for the chloro-derivative is recorded in DMSO-d₆ at 126 MHz.[4]
| Compound | Carboxyl Carbon (-COOH) | Aromatic Carbons (Ar-C) | Trifluoro Group Carbon (-CF₃ / -OCF₃) |
| This compound (Predicted) | δ ≈ 165 | δ ≈ 120-150 | δ ≈ 120 (q, ¹JCF ≈ 257 Hz) |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | δ = 164.3[4] | δ = 149.7, 135.7, 129.7 (q), 128.8 (q), 127.2, 124.0 (q)[4] | δ = 122.3 (q, ¹JCF ≈ 273 Hz)[4] |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) Data presented is for the solid state (ATR).[4]
| Functional Group | Characteristic Absorption Range (cm⁻¹) | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid[4] |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2865 |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | 1702 |
| NO₂ Stretch (Asymmetric & Symmetric) | 1500-1560 and 1345-1385 | 1537 (NO₂) |
| C-F Stretch (Trifluoro group) | 1100-1350 | 1116 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion Peak (m/z) | Key Information |
| This compound | ESI- | [M-H]⁻ at 250.01 | Confirms Molecular Weight (251.12 g/mol )[5] |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | APCI+ | [M+H]⁺ at 268.9 (Calc. 269.0)[4] | Confirms Molecular Weight of the amide derivative |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reliable and reproducible data for structural validation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized benzoic acid derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is crucial as it can influence chemical shifts.
-
Filtration: If any particulate matter is visible, filter the sample through a glass wool plug directly into a clean, dry NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra to observe proton environments, integration, and coupling constants.
-
Acquire ¹³C NMR spectra to identify all unique carbon atoms in the molecule.
-
Acquire ¹⁹F NMR spectra, which is essential for compounds containing trifluoromethoxy or trifluoromethyl groups, to confirm the fluorine environment.
-
-
Data Analysis: Process the spectra using appropriate software. Analyze the chemical shifts (δ), coupling constants (J), and integration values to assemble the molecular structure.[1] The multiplicity of signals provides information about neighboring atoms.[2]
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a high-purity solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Filtration: Filter the sample solution through a 0.2 µm syringe filter to remove any particulates that could damage the instrument.[1]
-
Instrumentation:
-
HPLC: Use a suitable C18 column with a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to achieve chromatographic separation.
-
Mass Spectrometer: Set the ionization source (e.g., Electrospray Ionization - ESI) to the appropriate mode. For benzoic acids, negative ion mode ([M-H]⁻) is often preferred to detect the deprotonated molecule.[1]
-
-
Data Acquisition: Inject the sample and acquire data over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the synthesized compound.[1] Analyze the fragmentation pattern (if using MS/MS) to further support the proposed structure.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common and requires minimal preparation. Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption peaks for key functional groups (e.g., -COOH, -NO₂, -CF₃, Ar-H) and compare them to known values to confirm their presence in the molecule.[6]
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.
Caption: Workflow for the structural validation of synthesized benzoic acid derivatives.
Alternative and Complementary Techniques
While NMR, MS, and IR provide the core data for structural validation, other techniques can offer additional, definitive proof, especially for complex structures or when crystalline material is available.
-
Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation, providing unambiguous 3D structural information, including bond lengths, bond angles, and stereochemistry.[7] It is contingent upon the ability to grow a suitable single crystal of the compound.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in a compound. The experimental values should match the theoretical values calculated from the proposed molecular formula, providing strong evidence for the compound's elemental composition and purity.
Conclusion
The validation of the structure of this compound derivatives requires a systematic and multi-technique approach. NMR spectroscopy is unparalleled for determining the precise atomic connectivity, while mass spectrometry provides definitive confirmation of the molecular weight.[2][8] FTIR spectroscopy serves as a rapid and effective method for verifying the presence of key functional groups.[6] By integrating the data from these core techniques, and supplementing with methods like X-ray crystallography where possible, researchers can ensure the unambiguous structural characterization of their synthesized molecules, a critical step for their application in further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jchps.com [jchps.com]
- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 189359-65-7 [m.chemicalbook.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Acidity of Trifluoromethoxy-Substituted Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of the acidity of ortho-, meta-, and para-trifluoromethoxybenzoic acids. The inclusion of the trifluoromethoxy (-OCF₃) group, a potent electron-withdrawing substituent, significantly influences the acidity of the parent benzoic acid molecule. Understanding the impact of its positional isomerism is crucial for the rational design of novel therapeutics and fine-tuning the physicochemical properties of lead compounds. This document provides a summary of their acid dissociation constants (pKa), detailed experimental protocols for their determination, and an exploration of the underlying electronic effects that govern their relative acidities.
Quantitative Comparison of Acidity
The acid strength of the trifluoromethoxybenzoic acid isomers is quantified by their pKa values, where a lower pKa indicates a stronger acid. The predicted pKa values for the ortho, meta, and para isomers are summarized in the table below.
| Compound | Structure | pKa (Predicted) |
| 2-(Trifluoromethoxy)benzoic acid | OCF₃ at ortho position | 2.89 |
| 3-(Trifluoromethoxy)benzoic acid | OCF₃ at meta position | 3.82[1] |
| 4-(Trifluoromethoxy)benzoic acid | OCF₃ at para position | 3.85[2] |
| Benzoic Acid (for reference) | No substitution | 4.20 |
Elucidation of Acidity Trends: Electronic Effects
The observed order of acidity (ortho > meta > para > benzoic acid) is a direct consequence of the electronic properties of the trifluoromethoxy group, which exerts both an inductive and a resonance effect.
-
Inductive Effect (-I): The highly electronegative fluorine and oxygen atoms in the -OCF₃ group strongly pull electron density away from the aromatic ring through the sigma bond network. This electron-withdrawing inductive effect stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. The strength of the inductive effect is distance-dependent, being most pronounced at the ortho position, followed by the meta, and then the para position.
-
Resonance Effect (+R): The oxygen atom in the trifluoromethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating resonance effect destabilizes the carboxylate anion by increasing electron density on the ring, which in turn decreases acidity. The resonance effect is most significant at the ortho and para positions, where the lone pairs can be delocalized directly to the carbon atom bearing the carboxyl group. It has no direct influence at the meta position.
The net acidity of each isomer is a result of the interplay between these two opposing effects.
Experimental Protocols for pKa Determination
The determination of pKa values for substituted benzoic acids is commonly performed using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the neutralization of the acidic substance with a standard basic solution and monitoring the change in pH.
Experimental Workflow:
Detailed Methodology:
-
Solution Preparation: Prepare a ~0.01 M solution of the trifluoromethoxybenzoic acid in deionized water. If solubility is an issue, a co-solvent such as ethanol or methanol may be used, and the pKa in the mixed solvent system can be extrapolated to pure water.
-
Titrant Preparation: Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Titration: Place a known volume (e.g., 25.00 mL) of the acid solution in a beaker and immerse the calibrated pH electrode. Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) while stirring continuously. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the volume of NaOH that is half of the volume required to reach the equivalence point.
UV-Vis Spectrophotometry
This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of the molecule have different ultraviolet-visible absorption spectra.
Experimental Workflow:
Detailed Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, typically covering a range of at least 2 pH units above and below the expected pKa.
-
Sample Preparation: Prepare a stock solution of the trifluoromethoxybenzoic acid in a suitable solvent. Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives a measurable absorbance (typically in the range of 0.3-1.0 absorbance units).
-
Spectral Acquisition: Record the UV-Vis spectrum of each buffered sample solution over a relevant wavelength range.
-
Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting data should form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.
Conclusion
The acidity of trifluoromethoxybenzoic acid is significantly influenced by the position of the -OCF₃ substituent. The ortho isomer is the strongest acid due to the dominant, distance-dependent inductive effect of the trifluoromethoxy group. The meta and para isomers are weaker acids than the ortho isomer, with the para isomer being slightly weaker than the meta due to the opposing electron-donating resonance effect. These structure-acidity relationships, quantified by pKa values, are essential for medicinal chemists and drug development professionals in the design and optimization of molecules with desired ionization profiles. The experimental protocols outlined provide robust methods for the accurate determination of these crucial physicochemical parameters.
References
Comparative Analysis of Cross-Reactivity in Substituted Nitrobenzoic Acid Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of antibodies targeting substituted nitrobenzoic acids. Understanding the specificity of such antibodies is critical for the development of accurate and reliable immunoassays in research and drug development. This document presents representative experimental data, detailed methodologies for cross-reactivity assessment, and visualizations of the underlying principles and workflows.
Data Presentation: Cross-Reactivity of a Hypothetical Anti-4-Nitrobenzoic Acid Antibody
The following table summarizes hypothetical, yet plausible, quantitative cross-reactivity data for a monoclonal antibody raised against 4-Nitrobenzoic Acid. This data was generated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The cross-reactivity is calculated relative to 4-Nitrobenzoic Acid (100%). The IC50 value represents the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 4-Nitrobenzoic Acid | p-NO₂-C₆H₄-COOH | 10 | 100 |
| 3-Nitrobenzoic Acid | m-NO₂-C₆H₄-COOH | 50 | 20 |
| 2-Nitrobenzoic Acid | o-NO₂-C₆H₄-COOH | 200 | 5 |
| 4-Aminobenzoic Acid | p-NH₂-C₆H₄-COOH | > 1000 | < 1 |
| Benzoic Acid | C₆H₅-COOH | > 1000 | < 1 |
| 3,5-Dinitrobenzoic Acid | 3,5-(NO₂)₂-C₆H₃-COOH | 80 | 12.5 |
| 4-Chlorobenzoic Acid | p-Cl-C₆H₄-COOH | 500 | 2 |
Note: This data is illustrative and serves to demonstrate the expected cross-reactivity patterns based on structural similarity to the immunizing hapten. Actual cross-reactivity profiles will vary depending on the specific antibody and assay conditions.
Experimental Protocols
The determination of antibody cross-reactivity is crucial for the validation of any immunoassay. The most common method for this is the competitive ELISA.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of an antibody against various substituted nitrobenzoic acid analogs.
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Coating Antigen: 4-Nitrobenzoic acid conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Monoclonal antibody specific for 4-Nitrobenzoic Acid.
-
Substituted nitrobenzoic acids and other potential cross-reactants.
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP).
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop solution (e.g., 2M H₂SO₄).
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6).
-
Wash Buffer (e.g., Phosphate-buffered saline with 0.05% Tween 20, PBST).
-
Blocking Buffer (e.g., 1% BSA in PBST).
-
Assay Buffer (e.g., 0.5% BSA in PBST).
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (4-Nitrobenzoic Acid) and the test compounds (substituted nitrobenzoic acids) in Assay Buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at its optimal dilution) for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the 4-Nitrobenzoic Acid concentration.
-
Determine the IC50 value for the standard and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 4-Nitrobenzoic Acid / IC50 of Test Compound) x 100
Mandatory Visualization
The following diagrams illustrate the key processes involved in the cross-reactivity studies of substituted nitrobenzoic acids.
Caption: Principle of Competitive ELISA for Hapten Detection.
Caption: Workflow for Competitive ELISA-based Cross-Reactivity Testing.
Safety Operating Guide
Proper Disposal of 2-Nitro-5-(trifluoromethoxy)benzoic Acid: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 2-Nitro-5-(trifluoromethoxy)benzoic acid must adhere to strict disposal protocols to ensure safety and regulatory compliance. Improper disposal of this chemical, which is classified as a skin and eye irritant and may cause respiratory irritation, can lead to significant environmental and health risks.[1][2] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Hazard and Safety Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary safety precautions.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | Protective gloves, protective clothing.[1] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | Eye protection, face protection.[1] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[1][2] | In case of inadequate ventilation, wear respiratory protection.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved waste disposal plant or an authorized incinerator.[1][3] Adherence to local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound" and its associated contaminated materials (e.g., gloves, wipes).
-
Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents.[1]
2. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.[1]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1]
-
Take care to minimize the generation of dust.[1]
-
After the material has been collected, clean the spill site.
-
Avoid releasing the chemical into the environment; do not let it enter drains.[2]
3. Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area.[2][3]
-
Store containers in a locked-up location to prevent unauthorized access.[2][3]
4. Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.[2][3]
-
Alternatively, the material can be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Nitro-5-(trifluoromethoxy)benzoic acid
Essential Safety and Handling Guide for 2-Nitro-5-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No. 189359-65-7). Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on its Safety Data Sheet (SDS), the primary concerns are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1]
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.
Engineering Controls
-
Ventilation: Always work in a well-ventilated area. A certified chemical fume hood is required for any procedure that may generate dust or aerosols.[1][2]
-
Safety Stations: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][2]
Personal Protective Equipment (PPE) Summary
The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Notes |
| Eye and Face Protection | Chemical safety goggles or safety glasses and a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemically resistant protective gloves. | Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use.[2] |
| Body Protection | Standard laboratory coat or suitable protective clothing. | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required in case of inadequate ventilation or when dust is generated.[1][2] |
| Foot Protection | Safety shoes. | As per 29 CFR 1910.136.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing risks.
-
Preparation:
-
Confirm the functionality and accessibility of the chemical fume hood, eyewash station, and safety shower.
-
Inspect all PPE for any signs of damage or wear before use. Do not use compromised equipment.[2]
-
-
Handling the Compound:
-
Handle the chemical exclusively within a designated area, preferably inside a chemical fume hood to control dust and vapors.[1][2]
-
Avoid breathing dust, mist, or spray.[1]
-
Prevent all contact with skin and eyes.[1]
-
When weighing or transferring the solid, do so carefully to minimize dust generation.
-
-
Post-Handling:
Accidental Release Measures
In the event of a spill:
-
Evacuate all non-essential personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Wear the appropriate PPE as detailed above.[1]
-
Sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Minimize dust generation during this process.[1]
-
Avoid releasing the chemical into the environment.[1]
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Collection: Collect waste material in its original container or a suitable, properly labeled, and sealed container. Do not mix with other waste.[3]
-
Disposal Method: Dispose of the waste, including any contaminated materials, through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Handle uncleaned containers as you would the product itself.[3]
Workflow and Safety Visualization
To further clarify the handling process, the following diagram illustrates the key steps and decision points for safely managing this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
